Lanthanum--nickel (1/4)
Description
Significance of AB5-type Intermetallic Compounds in Materials Science
Intermetallic compounds with the general formula AB5, where 'A' is typically a rare earth or alkaline earth metal and 'B' is a transition metal, are of paramount importance in materials science. iitm.ac.in Among these, compounds crystallizing in the hexagonal CaCu5-type structure are considered ideal for various applications due to established industrial production techniques. ustb.edu.cn This structural arrangement allows them to reversibly absorb and desorb large amounts of hydrogen at moderate temperatures and pressures. researchgate.netresearchgate.net This characteristic makes AB5-type alloys, such as LaNi5, highly suitable for use as hydrogen storage materials and as negative electrodes in nickel-metal hydride (Ni-MH) batteries. ustb.edu.cnresearchgate.net The ability to modify their properties through elemental substitution further enhances their significance, allowing for the optimization of hydrogen storage capacity, kinetics, and cycling stability. researchgate.net
Overview of Lanthanum-Nickel Systems in Research Contexts
The lanthanum-nickel system has been a focal point of research primarily due to the exceptional hydrogen storage properties of the LaNi5 compound. LaNi5 crystallizes in the hexagonal CaCu5-type structure with the space group P6/mmm. researchgate.netmdpi.comwikipedia.org It is renowned for its ability to readily absorb and release hydrogen at or near room temperature and at low pressures, a process known as activation which may require an initial prolonged exposure to hydrogen. researchgate.netmdpi.com Upon hydrogenation, LaNi5 forms the hydride LaNi5Hx (where x is approximately 6), which has a high volumetric hydrogen density. mdpi.comwikipedia.orgmdpi.com
A significant body of research is dedicated to modifying LaNi5 by partially substituting lanthanum or nickel with other elements. ustb.edu.cnfemto-st.fr This strategy is employed to tune the thermodynamic and kinetic properties of the material. For instance, substitution can alter the plateau pressure (the equilibrium pressure for hydrogen absorption and desorption), improve resistance to impurities, and enhance the material's stability over repeated absorption/desorption cycles. ustb.edu.cnfemto-st.fr
Scope and Academic Relevance of Lanthanum-Nickel (1/4) and Related Stoichiometries in Contemporary Research
While LaNi5 is the most prominent member of the lanthanum-nickel family, related stoichiometries, particularly those based on a LaNi4 ratio, are of significant academic and practical interest. Research in this area often focuses on ternary or more complex compounds with the formula LaNi4M, where M represents a substituting element for nickel. This approach is a key strategy to optimize the material's properties for specific applications.
The partial substitution of nickel in the LaNi4 framework with elements such as aluminum (Al), cobalt (Co), manganese (Mn), or chromium (Cr) has been shown to have profound effects on the material's hydrogen storage characteristics. For example, substituting nickel with aluminum in LaNi5-xAlx compounds can lower the decomposition pressure of the resulting hydride without significantly impairing the kinetics or hydrogen capacity. google.com Studies on LaNi4.3Al0.7 have highlighted its potential for hydrogen separation from gas mixtures due to its low plateau pressure. scientific.net Similarly, the addition of chromium to form LaNi4Cr has been investigated to improve capacity and kinetics. femto-st.fr
First-principles calculations and experimental studies have been used to explore the structural, electronic, and optical properties of these substituted compounds. For instance, research on LaNi4.5M0.5 (where M=Al, Mn) has provided insights into their optical parameters and dielectric constants. scientific.net The synthesis of these materials is often achieved through methods like arc melting or mechanical alloying, which can influence the final microstructure and properties of the alloy. nih.govunt.edugoogle.com The academic relevance of these LaNi4-based systems lies in the fundamental understanding of how composition and structure dictate the functional properties of these advanced materials, paving the way for the rational design of new materials for energy applications. nih.govnih.gov
Research Data on Lanthanum-Nickel Compounds
The following tables summarize key research findings on the crystallographic and thermodynamic properties of lanthanum-nickel and related intermetallic compounds.
| Compound | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|---|---|---|
| LaNi₅ | Hexagonal | P6/mmm (No. 191) | 5.013 | 3.987 | mdpi.comresearchgate.net |
| LaNi₅H₆ | Trigonal | P31m (No. 157) | 5.410 | 4.293 | mdpi.comresearchgate.net |
| Compound | Enthalpy of Formation (ΔH) (kJ/mol H₂) | Entropy of Formation (ΔS) (J/mol H₂·K) | Notes | Reference |
|---|---|---|---|---|
| LaNi₄Mn₀.₅Co₀.₅ | -22.225 | -71 | Values are for the absorption process. | nih.gov |
| LaNi₄.₇Al₀.₃ | ~ -29.2 | ~ -98.8 | Values calculated from van't Hoff plot for absorption. | researchgate.net |
| LaNi₄Al | -47.70 | -118.83 | Thermodynamic data for hydride formation. | lsbu.ac.uk |
Properties
CAS No. |
65380-45-2 |
|---|---|
Molecular Formula |
LaNi4 |
Molecular Weight |
373.679 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/La.4Ni |
InChI Key |
CYHIEWQCXZYEKK-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[La] |
Origin of Product |
United States |
Synthesis Methodologies and Microstructural Control of Lanthanum Nickel Intermetallic Compounds
Advanced Synthesis Techniques for Lanthanum-Nickel-Based Alloys
The synthesis of lanthanum-nickel intermetallic compounds, specifically those with compositions around LaNi4, requires precise control over stoichiometry and microstructure to achieve desired properties. Various advanced synthesis techniques have been developed to produce these materials, ranging from traditional melting and casting methods to more specialized processes designed to create unique microstructural features. These methods are crucial for both fundamental research and the production of materials for various applications.
Arc-Melting under Controlled Atmospheres
Arc-melting is a widely used laboratory-scale technique for synthesizing intermetallic compounds from elemental precursors. The process involves melting the constituent metals, in this case, high-purity lanthanum and nickel, in a water-cooled copper hearth using a non-consumable tungsten electrode.
A key aspect of this method is the use of a controlled, inert atmosphere, typically high-purity argon. This is critical to prevent the oxidation of the highly reactive lanthanum component at elevated temperatures. To ensure homogeneity, the resulting alloy button is often flipped and re-melted multiple times. The rapid cooling inherent in this process can lead to the formation of a fine-grained microstructure. However, depending on the cooling rate and composition, dendritic structures may also form. For La-Ni alloys, arc-melting serves as a primary method to produce polycrystalline samples for further processing or characterization.
Table 1: Typical Parameters for Arc-Melting of La-Ni Alloys
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Starting Materials | High-purity La, Ni (>99.9%) | Ensure final product purity |
| Atmosphere | High-purity Argon (Ar) | Prevent oxidation of Lanthanum |
| Chamber Pressure | Slightly above atmospheric | Minimize contamination |
| Hearth | Water-cooled copper | Prevent contamination from crucible |
Vacuum Inductive Melting Processes
Vacuum induction melting (VIM) is a sophisticated technique used for producing high-purity and compositionally precise alloys on both laboratory and industrial scales. wikipedia.orgacrossinternational.com The process involves melting the constituent metals in a crucible within a vacuum chamber. wikipedia.org Heating is achieved through electromagnetic induction, which generates eddy currents within the metallic charge. wikipedia.org
The primary advantage of VIM for synthesizing lanthanum-nickel alloys is the vacuum environment, which effectively prevents contamination from atmospheric gases like oxygen and nitrogen. wikipedia.orgbrofurnaces.com This is particularly important for reactive elements such as lanthanum. The electromagnetic field also induces a stirring action in the molten metal, promoting excellent chemical homogeneity throughout the batch. taylorandfrancis.com VIM allows for precise control over the final composition by minimizing the loss of elements through oxidation. taylorandfrancis.com The resulting ingots typically have a dense, uniform microstructure, making this method suitable for producing high-quality precursor materials for further processing. mdpi.com
Rapid Solidification Techniques (e.g., Chill-Block Melt Spinning)
Rapid solidification techniques are employed to produce materials with unique, non-equilibrium microstructures, such as nanocrystalline or amorphous phases. Chill-block melt spinning is a prominent example of such a technique. In this process, a stream of the molten La-Ni alloy is ejected onto the surface of a rapidly rotating, high-conductivity wheel (e.g., copper). This results in extremely high cooling rates, on the order of 10⁴ to 10⁶ K/s. wikipedia.org
This rapid quenching suppresses the formation of conventional crystalline structures, leading to the formation of thin ribbons of material with a highly disordered atomic structure. wikipedia.org For lanthanum-nickel alloys, melt spinning can produce a nanocrystalline or even fully amorphous microstructure. These microstructures can lead to improved mechanical properties, such as increased hardness and resistance to pulverization upon hydrogen absorption-desorption cycling, which is a common issue in crystalline forms of these alloys. researchgate.net
Powder Metallurgical Approaches and Annealing Protocols
Powder metallurgy (PM) offers a versatile route for synthesizing LaNi4 and other intermetallic compounds, allowing for the production of net-shape or near-net-shape components. uobabylon.edu.iq The process typically involves several key steps:
Powder Preparation: Starting with either elemental powders of lanthanum and nickel or pre-alloyed powder.
Mixing: The powders are intimately blended in the desired stoichiometric ratio.
Compaction: The mixed powder is pressed into a "green" compact of the desired shape.
Sintering: The compact is heated in a controlled atmosphere (vacuum or inert gas) to a temperature below the melting point of the alloy. wikipedia.org During sintering, the powder particles bond together via diffusion, forming a solid part.
The resulting microstructure consists of interconnected grains. Porosity is an inherent feature of PM parts, but it can be controlled through process parameters. ekb.eg Following sintering, an annealing step is often crucial. This heat treatment, typically performed at temperatures between 800-1000°C for extended periods, serves to homogenize the chemical composition, relieve internal stresses from the compaction process, and promote the formation of the desired equilibrium intermetallic phase. researchgate.net Careful control of the annealing protocol is essential for achieving the target microstructural and performance characteristics. nih.gov
Table 2: Comparison of Microstructural Features from Different Synthesis Routes
| Synthesis Method | Typical Microstructure | Key Advantages |
|---|---|---|
| Arc-Melting | Polycrystalline, potentially dendritic | Simplicity, good for initial alloying |
| Vacuum Induction Melting | Homogeneous, equiaxed grains | High purity, precise composition |
| Melt Spinning | Nanocrystalline or Amorphous | Enhanced mechanical properties |
Self-Propagating High-Temperature Synthesis (SHS) for Composites
Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a highly energy-efficient method for producing refractory materials, including intermetallic compounds. wikipedia.orgnd.edu The process utilizes the heat generated by a strong exothermic reaction between the constituent powders.
For the La-Ni system, a compacted mixture of fine lanthanum and nickel powders is ignited at one point by a brief, high-temperature heat pulse. This initiates a self-sustaining combustion wave that propagates through the reactant mixture, rapidly converting it into the LaNi4 product. ism.ac.ru The synthesis is typically completed in a matter of seconds. ill.eu The high temperatures achieved during the process can help to volatilize and remove impurities, leading to a relatively pure product. The SHS method is particularly well-suited for producing powders and can be adapted to create composite materials by including other non-reacting or reacting components in the initial mixture. researchgate.net
Single Crystal Growth Methods for Intrinsic Property Investigations
To investigate the intrinsic physical properties of LaNi4, which are often anisotropic (direction-dependent), it is necessary to synthesize large, high-quality single crystals. sigmaaldrich.comasau.ru Polycrystalline samples provide only averaged properties due to the random orientation of the grains. sigmaaldrich.com Two primary methods for growing intermetallic single crystals from a melt are the Czochralski and Bridgman-Stockbarger techniques.
Czochralski Method: In this technique, a seed crystal is dipped into a crucible containing the molten LaNi4 alloy. inc42.comwikipedia.org The seed is then slowly pulled upwards while being rotated. lintoncrystal.com By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large cylindrical single crystal (boule) can be grown from the melt. lintoncrystal.comuniversitywafer.com
Bridgman-Stockbarger Method: This method involves the directional solidification of the molten alloy in a crucible with a specific temperature gradient. wikipedia.orgalineason.com The crucible, often with a pointed tip to promote single-grain nucleation, is slowly lowered from a hot zone to a cold zone of a furnace. scribd.commdpi.com Solidification begins at the coolest point and proceeds along the length of the crucible, resulting in a single crystal ingot. mdpi.comresearchgate.net
Both methods require precise temperature control and a controlled atmosphere or vacuum to prevent contamination and ensure high crystalline perfection, which is essential for accurate measurement of fundamental material properties. sigmaaldrich.com
Microstructure and Phase Composition Characterization of Lanthanum-Nickel (1/4)
The microstructural and phase characteristics of Lanthanum-Nickel (LaNi4) intermetallic compounds are crucial for understanding their physical and chemical properties. A thorough analysis of these features is typically achieved through a combination of advanced analytical techniques, primarily X-ray diffraction (XRD) for crystal structure information and scanning electron microscopy (SEM) for morphological details.
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray diffraction is an indispensable tool for the detailed investigation of the crystalline structure of LaNi4. It provides fundamental information regarding the atomic arrangement, phase purity, and lattice dimensions of the material.
The LaNi4 intermetallic compound, as a member of the AB5 family of rare-earth-transition metal alloys, is known to crystallize in the CaCu5-type hexagonal structure ysxbcn.comresearchgate.net. This structure is a common feature among many La-Ni based alloys and is characterized by a specific arrangement of lanthanum and nickel atoms within a hexagonal unit cell researchgate.net. The identification of this crystal structure is achieved by comparing the experimentally obtained XRD pattern of a LaNi4 sample with standard diffraction data from crystallographic databases researchgate.netsciepublish.com. The characteristic diffraction peaks in the XRD pattern serve as a fingerprint for the CaCu5-type structure researchgate.net.
The precise dimensions of the hexagonal unit cell are defined by the lattice parameters 'a' and 'c', which represent the lengths of the basal and height axes of the hexagon, respectively prezi.com. These parameters can be accurately determined from the positions of the diffraction peaks in the XRD pattern using Bragg's Law and established crystallographic formulas for hexagonal systems ucl.ac.uk. The unit cell volume (V) is subsequently calculated from these lattice parameters using the formula for a hexagonal prism: V = (√3/2) * a² * c.
To illustrate the typical range of these parameters in related compounds, the following table presents data for LaNi5 and a substituted LaNi4 alloy.
| Compound | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) | Reference |
| LaNi5 | 5.001 | 3.986 | ~86.2 | materialsproject.org |
| LaNi4.25Al0.75 | 5.038 | 4.012 | ~88.1 | ysxbcn.com |
Note: The data for LaNi4.25Al0.75 is provided for comparative purposes to indicate the influence of atomic substitution on the lattice parameters.
XRD analysis is fundamental for verifying the phase purity of synthesized LaNi4. A single-phase material will exhibit a clean XRD pattern corresponding solely to the CaCu5-type structure ysxbcn.com. The presence of additional peaks would indicate the existence of secondary phases or impurities, such as unreacted starting materials or other La-Ni intermetallic compounds researchgate.net. The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a high degree of crystalline order, whereas broad peaks can indicate an amorphous or nanocrystalline nature semanticscholar.org. Techniques like Rietveld refinement can be employed for a more quantitative analysis of phase composition and crystallinity researchgate.net.
The broadening of XRD peaks is not only related to crystallite size but also to the presence of microstrain within the crystal lattice researchgate.net. Microstrain can arise from various sources, including lattice defects, dislocations, and compositional inhomogeneities. The analysis of peak broadening as a function of the diffraction angle (2θ) can help to separate the effects of crystallite size and strain. In-situ XRD studies on related compounds like LaNi4.75Sn0.25 have shown that lattice strain can be induced during processes such as hydriding and dehydriding iaea.org. For instance, an isotropic strain of up to 1.7% has been observed in the hydride phase of this related compound iaea.org. The crystallite size in similar alloys has been found to be around 100 nm and does not significantly change during initial cycling, suggesting that the observed line broadening can be significantly influenced by strain effects researchgate.netbohrium.com.
Scanning Electron Microscopy (SEM) for Morphological and Particle Size Distribution Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and determining the particle size and shape of LaNi4 powders researchgate.net. SEM images provide direct visual information about the microstructure, which is complementary to the crystallographic data obtained from XRD.
The morphology of La-Ni based intermetallic compounds can vary depending on the synthesis method and subsequent processing. SEM micrographs of related alloys, such as LaNi4.4Fe0.3Al0.3, reveal particles with irregular shapes and a range of sizes researchgate.net. The particle surfaces can appear rough or smooth, and the presence of cracks or fractures, which can occur during processes like hydriding, can also be observed.
Analysis of SEM images allows for the determination of the particle size distribution. This is a critical parameter as it can influence the kinetics of processes like hydrogen absorption. While a specific particle size distribution for LaNi4 is not detailed in the provided search results, studies on similar alloys like LaNi4.25Al0.75 have shown that the particle size can be in the micrometer range and can be affected by cycling ysxbcn.com. For instance, the mean particle diameter of LaNi4.25Al0.75 was observed to decrease with an increasing number of hydrogen absorption/desorption cycles ysxbcn.com. Image analysis software can be used to quantify the particle sizes from SEM micrographs and generate histograms to represent the distribution semanticscholar.org.
Elemental Compositional Analysis Techniques
The precise determination of elemental composition is fundamental to understanding and predicting the performance of lanthanum-nickel intermetallic compounds. Techniques such as Energy Dispersive Spectroscopy (EDS) and Atomic Absorption Spectroscopy (AAS) are employed to ensure the correct stoichiometry and to identify any compositional variations that may occur during synthesis or operation.
Energy Dispersive Spectroscopy (EDS), also known as Energy Dispersive X-ray Analysis (EDXA), is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. It is often integrated with electron microscopy instruments, such as Scanning Electron Microscopes (SEM), to provide localized elemental information.
The process involves bombarding the sample with a focused beam of electrons, which excites electrons in the atoms of the sample, causing them to be ejected from their shells. This creates an electron vacancy, which is then filled by an electron from a higher energy shell. The energy difference between the higher-energy shell and the lower-energy shell is released in the form of an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. ucr.edu
In the context of lanthanum-nickel compounds, EDS is utilized to:
Confirm Stoichiometry: Verify the intended atomic ratio of lanthanum to nickel in the synthesized compound.
Assess Homogeneity: Map the distribution of lanthanum and nickel across the sample to ensure a uniform composition.
Identify Impurities: Detect the presence of any unintended elements that may have been introduced during the synthesis process.
For instance, in the analysis of LaNi₄Mn₀.₅Co₀.₅ alloys, EDS can be employed to confirm the presence and distribution of the substituent elements, manganese and cobalt, within the La-Ni matrix. nih.govnih.gov The spatial resolution of EDS allows for the analysis of individual grains and phases within the microstructure, providing a detailed understanding of the material's compositional makeup.
Table 1: Key Aspects of EDS Analysis for Lanthanum-Nickel Compounds
| Feature Analyzed | Purpose | Typical Application |
| Elemental Peaks | Identification of La, Ni, and any dopants. | Qualitative compositional analysis. |
| Peak Intensities | Determination of relative elemental concentrations. | Quantitative analysis to confirm stoichiometry (e.g., La:Ni ratio). |
| Elemental Mapping | Visualization of the spatial distribution of elements. | Assessing homogeneity and identifying phase segregation. |
Atomic Absorption Spectroscopy (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. For the analysis of solid samples like lanthanum-nickel intermetallics, the material must first be dissolved in a suitable solvent, typically a strong acid, to bring the elements into a liquid solution.
The fundamental principle of AAS is that atoms of a specific element will absorb light at a characteristic wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte atoms in the light path.
The procedure for analyzing lanthanum-nickel compounds using AAS involves:
Sample Digestion: The solid alloy is dissolved in an acid, such as nitric acid, to create a solution containing lanthanum and nickel ions.
Atomization: The solution is introduced into an atomizer, commonly a flame or a graphite (B72142) furnace, which converts the sample into free ground-state atoms.
Light Absorption Measurement: A light beam of a specific wavelength, characteristic of either lanthanum or nickel, is passed through the atomized sample. A detector measures the intensity of the light before and after it passes through the sample, and the absorbance is calculated.
Quantification: The concentration of the element is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.
Table 2: AAS Operational Parameters for Nickel Analysis
| Parameter | Value | Reference |
| Wavelength | 232.0 nm or 341.48 nm | dergipark.org.trresearchgate.netusgs.gov |
| Slit Width | 0.6 nm - 1.8 nm | dergipark.org.trresearchgate.net |
| Lamp Current | Dependent on manufacturer | researchgate.net |
| Oxidant | Air | usgs.gov |
| Fuel | Acetylene | dergipark.org.trresearchgate.net |
| Flame Type | Oxidizing | usgs.gov |
Advanced Surface Characterization Techniques
The surface properties of lanthanum-nickel intermetallic compounds are critical to their performance, particularly in applications such as hydrogen storage and catalysis. Advanced surface characterization techniques provide insights into the surface chemistry, area, and atomic-level structure.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. spectroscopyeurope.comresearchgate.netncl.ac.ukdoaj.org
XPS operates on the principle of the photoelectric effect, where X-rays irradiate the sample, causing the emission of core-level electrons. spectroscopyeurope.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is unique to each element and its chemical environment, allowing for the identification of elements and their oxidation states. researchgate.net
In the study of lanthanum-nickel compounds, XPS is invaluable for:
Surface Composition Analysis: Determining the elemental composition of the outermost layers, which can differ from the bulk due to surface segregation.
Chemical State Identification: Identifying the oxidation states of lanthanum and nickel on the surface. For example, in hydrogen storage applications, the surface of LaNi₅-based alloys often becomes enriched with lanthanum oxides and hydroxides upon exposure to air or trace impurities in hydrogen gas. This surface segregation and oxidation can play a role in the activation and subsequent deactivation of the material.
Deactivation Mechanism Studies: Investigating the changes in surface chemistry that lead to a decline in performance. For instance, the formation of stable surface oxides on lanthanum can passivate the surface, hindering the dissociation of hydrogen molecules and their absorption into the bulk. researchgate.net XPS can track the growth of these oxide layers and changes in the nickel species on the surface during cycling. researchgate.net
Research has shown that in the presence of oxygen or water vapor, lanthanum tends to segregate to the surface of LaNi₅, forming oxides, while nickel precipitates as metallic clusters. researchgate.net This self-restoring mechanism of the active surface is crucial for the material's catalytic activity towards hydrogen dissociation. researchgate.net
The Brunauer-Emmett-Teller (BET) theory is a widely used method for determining the specific surface area of solid materials. anton-paar.commeasurlabs.comwikipedia.orgiitk.ac.in The technique is based on the physical adsorption of a gas, typically nitrogen at liquid nitrogen temperature (77 K), onto the surface of the material. wikipedia.org
The process involves measuring the amount of gas adsorbed onto the sample at various relative pressures. The BET equation is then applied to the adsorption isotherm data to calculate the amount of gas required to form a monolayer on the surface. From this monolayer capacity, the total surface area of the material can be calculated. anton-paar.com
For lanthanum-nickel compounds, the BET method is important for:
Characterizing Porosity: The surface area is a key indicator of the material's porosity and surface roughness.
Relating Structure to Performance: In applications like catalysis and hydrogen storage, a higher surface area can lead to faster reaction kinetics. The process of "activation" in hydrogen storage alloys, which involves repeated absorption and desorption cycles, often leads to decrepitation (particle size reduction) and an increase in the specific surface area.
Quality Control: Measuring the surface area can be a way to monitor the consistency of the synthesis process.
The specific surface area of lanthanum-nickel materials can vary depending on the synthesis method and any subsequent processing steps.
Atom Probe Tomography (APT), a form of atom probe analysis, is a unique materials analysis technique that provides three-dimensional (3D) atomic-scale imaging and chemical composition measurements. cameca.com It is the only analytical technique that offers both quantitative composition and 3D elemental mapping at the atomic scale. cameca.com
The principle of APT involves the controlled field evaporation of individual atoms from the surface of a needle-shaped specimen. The evaporated ions are projected onto a position-sensitive detector, which records their arrival position and time-of-flight. From this information, a 3D reconstruction of the atoms' original positions in the sample can be created, with each atom identified by its mass-to-charge ratio.
For lanthanum-nickel intermetallic compounds, particularly those with substitutions or additions, APT is a powerful tool for investigating:
Phase Separation: Identifying and characterizing the early stages of phase separation at the nanoscale. For example, in multicomponent La-Ni based alloys, minor alloying elements may segregate to form distinct phases or clusters, which can significantly impact the material's properties. APT can reveal the size, morphology, and composition of these nanoscale features. cameca.comoregonstate.eduresearchgate.netdiva-portal.org
Interface Chemistry: Analyzing the composition of grain boundaries and interfaces between different phases with sub-nanometer resolution. This is crucial for understanding how alloying elements distribute and how this distribution affects properties like hydrogen embrittlement and cycling stability.
Clustering of Solute Atoms: Detecting the formation of small clusters of solute or impurity atoms that cannot be resolved by conventional microscopy techniques.
By providing a detailed 3D chemical map of the material at the atomic level, APT offers unprecedented insights into the complex microstructural phenomena that govern the performance of lanthanum-nickel intermetallic compounds. cameca.commdpi.com
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. For the study of lanthanum-nickel intermetallic compounds, particularly those with a stoichiometry around LaNi4, these methods are indispensable for understanding their thermal stability, phase transitions, and reaction kinetics.
Thermo-gravimetric (TG) Analysis
Thermo-gravimetric analysis (TGA) is a cornerstone of thermal analysis, providing quantitative information about the mass changes in a material as it is subjected to a controlled temperature program in a specific atmosphere. This technique is crucial for investigating phenomena such as oxidation, decomposition, and the desorption of absorbed species like hydrogen.
In the context of lanthanum-nickel intermetallic compounds, TGA is frequently employed to study their oxidation behavior and thermal stability. When a La-Ni alloy is heated in an oxidizing atmosphere (e.g., air or pure oxygen), it will gain mass due to the formation of lanthanum and nickel oxides. The TGA curve, which plots mass versus temperature, reveals the onset temperature of oxidation and the temperature ranges over which different oxidation steps occur. The rate of mass gain can provide insights into the kinetics of the oxidation process.
For instance, studies on the broader LaNi5 family of materials, to which LaNi4 is structurally and chemically related, have utilized TGA to understand their degradation mechanisms. The thermal decomposition of these materials can be monitored by observing mass loss at elevated temperatures. In a typical TGA experiment on a La-Ni compound, the sample is placed in a high-precision balance within a furnace. The temperature is then ramped at a constant rate, and the sample's mass is continuously recorded.
Table 1: Representative TGA Data for the Oxidation of a Lanthanum-Nickel Alloy
| Temperature Range (°C) | Mass Change (%) | Associated Process |
| 25 - 300 | ~0 | No significant oxidation |
| 300 - 500 | Gradual increase | Onset of surface oxidation |
| 500 - 800 | Significant increase | Bulk oxidation of the alloy |
| > 800 | Plateau | Formation of stable oxides |
Note: This table is illustrative and based on the general behavior of La-Ni intermetallic compounds. The exact temperatures and mass changes will vary depending on the specific stoichiometry, particle size, and experimental conditions.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is another powerful thermal analysis technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. DTA is particularly sensitive to thermal events such as phase transitions, melting, crystallization, and solid-state reactions, which are accompanied by a change in enthalpy.
For LaNi4 and related intermetallic compounds, DTA is instrumental in identifying key transition temperatures. When the material undergoes an endothermic process (e.g., melting or a solid-state phase change that absorbs heat), the sample temperature will lag behind the reference temperature, resulting in a negative peak on the DTA curve. Conversely, an exothermic process (e.g., crystallization or an oxidation reaction that releases heat) will cause the sample temperature to lead the reference, producing a positive peak.
Research on aluminum-substituted lanthanum-nickel alloys, such as LaNi4Al and LaNi3.5Al1.5, has utilized DTA to investigate their behavior at elevated temperatures in a hydrogen atmosphere. These studies have revealed the temperatures at which these alloys disproportionate, a process where the initial intermetallic compound decomposes into more stable phases. For example, in a hydrogen atmosphere, a La-Ni-Al alloy can decompose into lanthanum hydride (LaHx) and a nickel-aluminum intermetallic.
A typical DTA curve for a La-Ni intermetallic compound might show an endothermic peak corresponding to its melting point. In a reactive atmosphere, exothermic peaks could indicate oxidation or other chemical reactions. The temperatures at which these peaks occur are characteristic of the material and the specific experimental conditions.
Table 2: Key Thermal Events for a LaNi4Al Alloy Determined by DTA
| Peak Temperature (°C) | Type of Thermal Event | Interpretation |
| ~555 | Exothermic | Onset of disproportionation in hydrogen atmosphere |
| > 800 | Endothermic | Recombination of disproportionated phases |
Note: This data is based on published findings for LaNi4Al and serves as a close approximation for the expected behavior of similar La-Ni intermetallic compounds.
In-situ and Quasi-dynamic Observation Techniques
To gain a deeper understanding of the dynamic processes that occur during the synthesis and operation of lanthanum-nickel intermetallic compounds, researchers employ in-situ and quasi-dynamic observation techniques. These methods allow for the real-time monitoring of structural and morphological changes as they happen, providing invaluable insights that cannot be obtained from ex-situ (post-mortem) analysis alone.
In-situ X-ray diffraction (XRD) is a prominent technique in this category. By performing XRD measurements while the sample is undergoing a process, such as heating or exposure to a reactive gas, it is possible to track the evolution of crystalline phases. For instance, in-situ XRD has been used to study the hydriding and dehydriding processes in compounds like LaNi4.75Al0.25. researchgate.net These studies reveal how the crystal lattice expands upon hydrogen absorption to form a hydride phase and contracts upon its release. The formation of lattice strain and changes in crystallite size during these processes can also be quantified. researchgate.net
Quasi-dynamic observation techniques, such as neutron tomography, offer a three-dimensional view of processes that are relatively fast but can be captured with sequential imaging. For example, the uptake of hydrogen by LaNi5 to form lanthanum nickel hydride has been visualized in 3D using quasi-dynamic neutron tomography. researchgate.net This technique allows for the observation of the granular structure as the conversion from the alloy to the hydride phase occurs, and even allows for the tracking of individual grains over multiple hydrogen absorption cycles. researchgate.net
These advanced observational methods provide a direct window into the mechanisms of phase transformations, reaction kinetics, and degradation pathways in lanthanum-nickel intermetallic compounds, which is essential for the rational design and optimization of these materials for various applications.
Hydrogen Sorption Thermodynamics and Kinetics
Pressure-Composition-Temperature (P-C-T) Isotherms
Pressure-Composition-Temperature (P-C-T) isotherms are fundamental for understanding the thermodynamic behavior of hydrogen storage materials. nih.govmdpi.com These measurements describe the relationship between the equilibrium pressure of hydrogen gas and the amount of hydrogen absorbed by the alloy at a constant temperature. nih.gov
The most common method for measuring P-C-T isotherms is the Sieverts technique, also known as the volumetric method. researchgate.netunileoben.ac.at A Sieverts-type apparatus consists of a calibrated gas manifold with a known volume connected to a reactor containing the sample material. mdpi.comunileoben.ac.at
The experimental procedure involves the following steps:
The powdered alloy sample is placed in the reactor, which is then evacuated and heated to remove any contaminants. nih.govresearchgate.net
A specific amount of hydrogen gas is introduced into the calibrated volume of the apparatus, and its initial pressure and temperature are recorded.
A valve is opened to allow the hydrogen to expand into the sample reactor. The gas is absorbed by the material until equilibrium is reached, which is indicated by a stable pressure reading. researchgate.net
The amount of hydrogen absorbed by the sample is calculated from the pressure drop, using the ideal gas law and accounting for the volumes of the different parts of the apparatus and the temperatures. researchgate.netustb.edu.cn
This process is repeated in a stepwise manner, introducing successive aliquots of hydrogen to construct the full absorption isotherm. researchgate.net The desorption isotherm is measured similarly by removing known quantities of hydrogen from the saturated hydride. utwente.nl
This methodology allows for the precise determination of the quantity of absorbed or desorbed hydrogen and the corresponding equilibrium pressure. researchgate.netunige.ch
A typical P-C-T isotherm for a lanthanum-nickel alloy displays three distinct regions corresponding to different phases of the metal-hydrogen system. mdpi.comresearchgate.net
Alpha (α) Phase: At low hydrogen concentrations, hydrogen atoms dissolve in the metallic lattice of the LaNi4 alloy, forming a solid solution known as the α phase. mdpi.commdpi.com In this region, the equilibrium pressure rises sharply with a small increase in hydrogen concentration. mdpi.comresearchgate.net The hydrogen atoms occupy interstitial sites within the alloy's crystal structure. mdpi.com
Alpha-Beta (α+β) Plateau: As more hydrogen is added, the system reaches a point where a new, hydrogen-rich phase, the beta (β) phase, begins to form. researchgate.net In this region, the α and β phases coexist in equilibrium. mdpi.com This phase transition is characterized by a relatively flat plateau in the isotherm, where significant amounts of hydrogen can be absorbed with only a small change in pressure. mdpi.com This plateau pressure is a critical characteristic for practical applications.
Beta (β) Phase: Once the α phase has been completely converted to the β phase (the metal hydride), the system enters the β phase region. mdpi.comresearchgate.net In this single-phase region, the equilibrium pressure again rises steeply with further increases in hydrogen concentration. mdpi.com The material is now considered a saturated hydride, and further hydrogen absorption is limited. mdpi.com
This behavior is illustrated in the P-C-T diagrams of LaNi5-type alloys, where the transition between the phases is clearly visible. h2tools.org
The equilibrium plateau pressure is not a fixed value; it is highly dependent on both temperature and the specific composition of the alloy.
Temperature Dependence: The hydrogen absorption process in LaNi4 and related alloys is exothermic, meaning heat is released during hydride formation. mdpi.com Consequently, increasing the temperature shifts the equilibrium plateau to higher pressures, as described by the van't Hoff equation. mdpi.comnih.gov This relationship allows for the calculation of important thermodynamic properties like the enthalpy (ΔH) and entropy (ΔS) of hydride formation from P-C-T data measured at different temperatures. nih.govresearchgate.net For instance, as temperature increases, more pressure is required to store the same amount of hydrogen. mdpi.com
Compositional Dependence: The thermodynamic properties of the parent LaNi5 alloy can be finely tuned by substituting nickel with other elements such as Aluminum (Al), Iron (Fe), Cobalt (Co), or Manganese (Mn). nih.govnih.gov These substitutions alter the electronic properties and the size of the interstitial sites in the crystal lattice, which in turn affects the stability of the resulting hydride. nih.gov
Aluminum (Al) Substitution: Replacing some of the nickel with aluminum in alloys like LaNi4.7Al0.3 significantly reduces the plateau pressure, indicating the formation of a more stable hydride. researchgate.netresearchgate.net
Iron (Fe) and Aluminum (Al) Substitution: In alloys like LaNi4.4Al0.3Fe0.3, the partial substitution of nickel has been shown to modify thermodynamic properties and plateau pressures. nih.gov
Manganese (Mn) and Cobalt (Co) Substitution: The partial substitution of Ni with Mn and Co in LaNi4Mn0.5Co0.5 also leads to a decrease in the plateau pressure, making the hydride phase more stable compared to LaNi5. nih.gov
This ability to tune the plateau pressure is critical for designing materials for specific applications that require operation within particular pressure and temperature ranges. researchgate.net
Hysteresis is the phenomenon where the equilibrium pressure for hydrogen absorption is higher than that for desorption at the same temperature. mdpi.com This is observed as a gap between the absorption and desorption plateaus on the P-C-T isotherm. mdpi.com Hysteresis represents a thermodynamic inefficiency, as extra energy is required to form the hydride compared to the energy recovered during its decomposition. researchgate.net
The magnitude of hysteresis is commonly quantified using the hysteresis factor (H), often calculated as H = ln(P_abs / P_des), where P_abs and P_des are the plateau pressures for absorption and desorption, respectively. mdpi.com
Several factors are known to influence hysteresis:
Temperature: Hysteresis generally decreases as the temperature increases. mdpi.comresearchgate.net At higher temperatures, the system has more thermal energy to overcome the energetic barriers associated with the phase transition, reducing the gap between absorption and desorption pressures. mdpi.com
Alloy Composition: The substitution of elements in the LaNi5 structure can significantly impact hysteresis. Partial substitution of Ni by elements like Mn and Co has been shown to reduce the hysteresis effect. nih.gov
Internal Stress and Defects: The primary cause of hysteresis is believed to be the mechanical stress and the creation of dislocations and other lattice defects during the expansion and contraction of the crystal lattice upon hydrogen absorption and desorption. researchgate.net Energy is dissipated as plastic deformation, contributing to the pressure difference. researchgate.net
Cycling: The number of absorption/desorption cycles can also affect hysteresis. researchgate.net
Understanding and minimizing hysteresis is a key goal in the development of efficient hydrogen storage materials. mdpi.com
Hydrogen Absorption and Desorption Kinetics
While thermodynamics determines the equilibrium conditions for hydrogen storage, kinetics describes the speed or rate at which hydrogen is absorbed and desorbed. ustb.edu.cn Fast kinetics are essential for most practical applications. ustb.edu.cn
The experimental determination of reaction rates involves measuring the amount of hydrogen absorbed or desorbed as a function of time under controlled conditions of temperature and pressure. utwente.nl A common method uses a Sieverts-type apparatus, where the change in pressure in a calibrated volume is monitored over time to calculate the hydrogen flow rate into or out of the sample. utwente.nlbohrium.com
The absorption and desorption processes in LaNi4-type alloys are complex and can be controlled by several steps, including:
Dissociation of hydrogen molecules on the alloy surface.
Diffusion of hydrogen atoms through the metal lattice.
Nucleation and growth of the hydride (β) phase. ustb.edu.cnresearchgate.net
The rate-limiting step can vary depending on the experimental conditions. For instance, in some studies on LaNi5 slurries, the absorption rate was found to be controlled by a surface process, following the rate equation: R_abs = k_a * a_s * (C_H2 - C_eq,a). osti.gov In contrast, the desorption process was better described by a shrinking core model, where the phase transformation at the boundary between the β and α phases is the rate-determining step. utwente.nlosti.gov
Kinetic performance is also strongly influenced by temperature and alloy composition. For example, the desorption kinetics of LaNi4Mn0.5Co0.5 accelerate considerably as temperature increases. nih.gov At 303 K, the alloy can release a significant amount of its stored hydrogen in about 20 minutes, whereas the process takes approximately 40 minutes at 283 K. nih.gov
Identification of Rate-Limiting Steps
Hydrogen Diffusion within the Bulk Material
After dissociation on the surface, hydrogen atoms must diffuse through the bulk of the Lanthanum-nickel (1/4) material. This solid-state diffusion is another potential rate-limiting step. The diffusion coefficient of hydrogen is a key parameter in determining the kinetics of hydriding and dehydriding. researchgate.net Studies on cobalt microencapsulated LaNi4.27Sn0.24 have shown that the diffusion coefficient of hydrogen increases with the hydrogen content in the alloy. sc.edu The rate of hydrogen diffusion is a critical factor that influences the time required for the material to absorb or release hydrogen. researchgate.net
Phase Transformation at the Hydride-Metal Interface (α/β boundary)
The absorption of hydrogen in Lanthanum-nickel (1/4) leads to a phase transformation from the α-phase (a solid solution of hydrogen in the metal) to the β-phase (the metal hydride). The kinetics of this phase transformation at the interface between the two phases can be the rate-determining step. For the desorption of hydrogen from LaNi-based alloys suspended in a solvent, the process can be best described by a shrinking core model, where the phase transformation at the β/α boundary appears to be the rate-determining step. utwente.nl Similarly, in electrochemical systems, the analysis of kinetic data for a LaNi4.7Al0.3 electrode indicated that the primary rate-controlling step for the discharge (desorption) process is the β→α phase transformation. researchgate.net The nucleation and growth of the new phase are crucial aspects of this transformation. ustb.edu.cn
Influence of External Parameters on Kinetics
The kinetics of hydrogen absorption and desorption in Lanthanum-nickel (1/4) are significantly influenced by external parameters, most notably temperature.
Effect of Temperature on Absorption/Desorption Rates
Research on a LaNi4.75Mn0.25 alloy showed that an increase in temperature slows down the absorption reaction. researchgate.net This is because the absorption is an exothermic reaction. researchgate.net For the desorption process, increasing the temperature generally accelerates the release of hydrogen.
The relationship between the reaction rate constant and temperature often follows the Arrhenius equation, allowing for the determination of the activation energy for the process.
Activation Energies for Hydrogen Sorption in LaNi-based Alloys
| Alloy Composition | Process | Rate-Limiting Step | Activation Energy (kJ/mol H₂) | Reference |
|---|---|---|---|---|
| LaNi4.75Al0.25/n-octane slurry | Absorption | Absorption into liquid phase | 8.4 | acs.org |
| LaNi4.7Al0.3 electrode | Desorption (Discharge) | β→α phase transformation | 41.1 | researchgate.net |
Electrochemical Methods for Hydrogen Diffusion Coefficient Determination
Electrochemical techniques are widely used to determine the diffusion coefficient of hydrogen (D) within the bulk of lanthanum-nickel alloys, which is a critical parameter governing the charge-discharge kinetics in battery applications. sc.eduresearchgate.netscilit.com These methods typically involve using the alloy as an electrode in an alkaline solution and measuring the electrochemical response. sc.edusemopenalex.org
Common techniques include constant potential discharge, constant current discharge, and cyclic voltammetry. sc.eduresearchgate.net In one study, the hydrogen diffusion coefficients in an LaNi₄.₂₅Al₀.₇₅ electrode were determined to be 2.97 × 10⁻¹¹ cm²/s using the constant potential method and 3.30 × 10⁻¹¹ cm²/s using the constant current method. sc.edu It has been found that substitutions in the LaNi₅ structure can significantly alter the diffusion rate; for example, the hydrogen diffusion in LaNi₄.₃Co₀.₄Al₀.₃ was an order of magnitude faster than in pure LaNi₅. semanticscholar.org Cyclic voltammetry has also been successfully employed to determine that the hydrogen diffusion coefficient can vary with the state of charge of the electrode. researchgate.net
| Alloy Composition | Method | Diffusion Coefficient (D) (cm²/s) | Reference |
|---|---|---|---|
| LaNi₄.₂₅Al₀.₇₅ | Constant Potential Discharge | 2.97 × 10⁻¹¹ | sc.edu |
| LaNi₄.₂₅Al₀.₇₅ | Constant Current Discharge | 3.30 × 10⁻¹¹ | sc.edu |
| MlNi₃.₆₅Co₀.₇₅Mn₀.₄Al₀.₂ | Cyclic Voltammetry | ~2.5 × 10⁻¹⁰ (at SOC=1) | researchgate.net |
Thermodynamic Functions for Hydrogen Sorption
Enthalpy (ΔH) and Entropy (ΔS) of Hydride Formation/Decomposition
The enthalpy (ΔH) and entropy (ΔS) of hydride formation are fundamental thermodynamic properties that define the stability of the metal hydride and the heat generated during the absorption/desorption cycle. nih.gov The hydrogen absorption process in lanthanum-nickel alloys is exothermic (negative ΔH), meaning heat is released, while desorption is endothermic (positive ΔH) and requires heat input. nasa.gov These values are typically determined from pressure-composition-temperature (P-C-T) isotherm measurements by applying the Van't Hoff equation. nih.govbohrium.com
For pure LaNi₅, the enthalpy of hydride formation is approximately -30 kJ/mol H₂. nasa.govmicromeritics.com This value can be altered by substituting other elements for La or Ni. For instance, in a LaNi₄Mn₀.₅Co₀.₅ alloy, the enthalpy and entropy for the absorption/desorption processes were calculated to be -22.225 kJ/mol H₂ and -71 J/(mol·K) H₂, respectively. nih.gov Research has also shown that the reaction enthalpies are not constant and can vary with the hydrogen concentration in the solid phase. bohrium.com For LaNi₅ and LaNi₄.₇Al₀.₃, the magnitude of the reaction enthalpy tends to be larger at the initial stages of hydrogenation and decreases by 5–15% as hydrogen absorption proceeds. bohrium.com
| Alloy Composition | Enthalpy (ΔH) (kJ/mol H₂) | Entropy (ΔS) (J/(mol·K) H₂) | Reference |
|---|---|---|---|
| LaNi₅ | -29 to -32 | - | micromeritics.com |
| LaNi₄Mn₀.₅Co₀.₅ | -22.225 | -71 | nih.gov |
| LaNi₄.₇Al₀.₃ | Desorption enthalpy is ~28% higher than absorption enthalpy. bohrium.com | bohrium.com |
Gibbs Free Energy (ΔG) Analysis for Spontaneity
The spontaneity of the hydrogen absorption/desorption process is determined by the change in Gibbs free energy (ΔG), which is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process. In the context of metal hydrides, the Gibbs free energy can be calculated from experimental isotherm data to understand how spontaneity changes with pressure and temperature. nih.govresearchgate.netmdpi.com
For the hydrogen absorption process to occur spontaneously, the system must be operated under conditions of pressure and temperature that result in a negative ΔG. As temperature increases, the TΔS term becomes more significant. mdpi.com Since ΔS for hydrogen absorption is negative, an increase in temperature makes the TΔS term more positive, thus making ΔG less negative. mdpi.com This indicates that the absorption process becomes less spontaneous at higher temperatures, which aligns with experimental observations of lower hydrogen capacity at elevated temperatures. mdpi.com At a fixed temperature, the absolute value of Gibbs free energy for LaNi₅ is greater than for some substituted alloys, indicating that the hydrogen absorption process is more spontaneous in the base alloy under those conditions. mdpi.com
Van't Hoff Equation Applications and Limitations
The Van't Hoff equation is a crucial tool in the study of metal-hydrogen systems. nasa.gov It relates the equilibrium pressure (P) of the hydrogen gas over the metal hydride to the absolute temperature (T), allowing for the calculation of the standard enthalpy (ΔH°) and entropy (ΔS°) of the hydride formation reaction. dlr.de The relationship is expressed as: ln(P/P₀) = (ΔH°/RT) - (ΔS°/R), where R is the universal gas constant and P₀ is the standard pressure. dlr.de By plotting ln(P) versus 1/T (a Van't Hoff plot) using data from the plateau regions of several P-C-T isotherms, a straight line is typically obtained. nasa.govresearchgate.net The slope of this line is proportional to ΔH°, and the y-intercept is proportional to ΔS°. polito.it
This application is fundamental for characterizing the thermodynamic stability of hydrides and selecting appropriate alloys for specific operating temperatures and pressures. nasa.gov However, the Van't Hoff equation has limitations. Its derivation assumes that ΔH° and ΔS° are constant over the temperature range considered, which is generally a reasonable approximation but may not hold true for wide temperature variations. bohrium.com The equation is strictly valid only for the two-phase (α+β) plateau region of the isotherm where the pressure is independent of concentration. Furthermore, the model does not account for kinetic factors; while thermodynamics (governed by the Van't Hoff relation) may predict favorable absorption at a low temperature, the reaction rate (kinetics) may be impractically slow. ctherm.com
Structural Stability and Degradation Mechanisms
Cyclic Stability and Long-Term Performance Studies
The cyclic stability of lanthanum-nickel alloys is a key indicator of their long-term performance. Studies investigating this aspect reveal a gradual decline in hydrogen storage properties over thousands of cycles. The rate of degradation can be influenced by factors such as alloy composition, operating temperature, and the purity of the hydrogen gas used.
For instance, the parent compound LaNi₅ can exhibit significant capacity loss, with one study observing a 35% reduction in hydrogen storage capacity after 2000 absorption-desorption cycles researchgate.net. However, elemental substitution is a common strategy to enhance cyclic stability. The partial substitution of nickel with elements like aluminum (Al) or tin (Sn) has been shown to improve resistance to degradation. An alloy of LaNi₄.₇Al₀.₃, under the same cycling conditions as LaNi₅, showed a much smaller capacity degradation of only 13% researchgate.net. Similarly, LaNi₄.₈Sn₀.₂ demonstrated remarkable stability, losing only 2.2% of its hydrogen storage capacity after 1000 cycles researchgate.net.
Long-term studies on LaNi₄Al cycled at elevated temperatures (403-443 K) for 1000 cycles also confirm that degradation is a persistent issue, primarily manifesting as a tilted pressure-composition-temperature (P-C-T) plateau and reduced hydrogen storage capacity researchgate.net.
Cyclic Stability of Various La-Ni Alloys
| Alloy Composition | Number of Cycles | Capacity Degradation (%) | Reference |
|---|---|---|---|
| LaNi₅ | 2000 | 35% | researchgate.net |
| LaNi₄.₇Al₀.₃ | 2000 | 13% | researchgate.net |
| LaNi₄.₈Sn₀.₂ | 1000 | 2.2% | researchgate.net |
Manifestations of Degradation
The degradation of lanthanum-nickel alloys is observable through distinct changes in their hydrogenation characteristics. These manifestations are clear indicators of underlying structural and chemical changes within the material.
One of the most direct consequences of degradation is the loss of reversible hydrogen storage capacity nasa.gov. This reduction is a result of the alloy's decreasing ability to absorb and desorb hydrogen under normal operating conditions. As noted previously, LaNi₅ can lose over a third of its capacity in 2000 cycles researchgate.net. Even more stable substituted alloys experience a decline, albeit at a slower rate researchgate.netresearchgate.net. A study on a metal hydride tank showed a dramatic drop in gravimetric capacity from a maximum of 1.5 wt% in a healthy state to 0.8 wt% in a degraded state, representing a nearly 47% loss mdpi.com. This loss is attributed to irreversible changes in the crystal structure that reduce the number of available sites for hydrogen occupation nasa.gov.
Impact of Cycling on Hydrogen Storage Capacity
| Alloy/System | Initial Capacity (wt%) | Degraded Capacity (wt%) | Number of Cycles | Reference |
|---|---|---|---|---|
| LaNi₅ | ~1.4 | ~0.91 | 2000 | researchgate.net |
| Metal Hydride Tank | 1.5 | 0.8 | Not Specified | mdpi.com |
Intrinsic Degradation Mechanisms
Intrinsic degradation stems from the physical and chemical changes within the alloy lattice caused by the repeated stress of hydrogen absorption and desorption, even in the absence of external contaminants.
The absorption of hydrogen into the lanthanum-nickel lattice causes a significant expansion of the unit cell volume, by as much as 20-30% nasa.gov. The subsequent desorption leads to contraction. This repeated expansion and contraction induces immense internal strain on the crystal lattice. Over many cycles, this accumulated strain can lead to the formation of a high density of defects, such as dislocations unige.ch. Ultimately, this process can cause the breakdown of the original crystal grains into much smaller nanocrystals, a phenomenon known as strain-induced nanocrystallization researchgate.net. This process results in a more disordered state and contributes to the partial destruction of the crystal lattice, which in turn leads to the degradation of hydrogen storage properties researchgate.netresearchgate.net.
The strain and lattice defects generated during cycling can also facilitate the movement of atoms away from their ideal positions in the crystal lattice researchgate.net. This atomic mis-location disrupts the ordered structure of the intermetallic compound. Cycling can result in localized atomic arrangements that differ from the original structure, which decreases the number of normal interstitial sites available for hydrogen storage nasa.gov. In some cases, this can lead to the disproportionation of the alloy, where the stable intermetallic compound decomposes into more stable, but non-reversible, binary hydrides (like lanthanum hydride) and nickel-rich precipitates researchgate.net. The presence of superparamagnetic Ni precipitates has been detected in degraded samples, confirming this decomposition pathway researchgate.net. This atomic-level disorder is a key factor in the irreversible loss of storage capacity and the alteration of P-C-T characteristics researchgate.net.
Particle Pulverization
The absorption of hydrogen into the LaNi₄ crystal lattice to form the hydride phase is accompanied by a significant expansion of the unit cell volume. Conversely, the desorption of hydrogen causes the lattice to contract. This repeated expansion and contraction during hydrogen cycling generates substantial internal stresses. When these stresses exceed the material's elastic limit, they induce cracking and fracture, leading to a progressive reduction in particle size, a phenomenon known as pulverization or decrepitation. unige.ch
Initially, this process is beneficial as it creates fresh, unpassivated surfaces, which enhances the activation and kinetics of hydrogen absorption. However, excessive pulverization over many cycles can be detrimental. The resulting fine particles can lead to increased gas-flow impedance in a storage tank and are more susceptible to surface poisoning by impurities.
A study on the closely related LaNi₄.₂₅Al₀.₇₅ alloy provides a quantitative insight into this phenomenon. After 1000 hydrogen absorption/desorption cycles, a significant reduction in particle size was observed. The volume mean diameter of the alloy particles decreased by approximately 67%, from 34.81 μm after initial activation to 11.34 μm. researchgate.net
Table 1: Particle Size Reduction in LaNi₄.₂₅Al₀.₇₅ After Hydrogen Cycling
| State of Alloy | Particle Size Range (μm) | Volume Mean Diameter (μm) |
|---|---|---|
| After Initial Activation | 0.78–301 | 34.81 |
| After 1000 Cycles | 0.36–103 | 11.34 |
Data derived from a study on LaNi₄.₂₅Al₀.₇₅, illustrating the significant particle size reduction due to pulverization after 1000 hydrogen absorption/desorption cycles. researchgate.net
Crystal Lattice Damage and Structural Evolution
The large lattice mismatch between the hydrogen-rich hydride phase (β-phase) and the hydrogen-poor solid solution phase (α-phase) is a primary driver of crystal lattice damage. To accommodate this mismatch during phase transformation, the material undergoes plastic deformation, leading to the generation of a high density of crystal defects, most notably dislocations. unige.ch
Transmission electron microscopy (TEM) studies on LaNi₅ have identified two main types of dislocations that are generated: ripple-like facile dislocations and misfit super dislocations. researchgate.net The continuous formation and movement of these dislocations during cycling result in the development of well-defined dislocation walls and slip band structures. researchgate.net This accumulation of defects and the associated lattice strain are evidenced by the broadening of peaks in X-ray diffraction (XRD) patterns of cycled materials. electronicsandbooks.com
Disproportionation and Phase Segregation into Secondary Phases
Under certain conditions, particularly at elevated temperatures, LaNi₄ can undergo a thermodynamically driven intrinsic degradation process known as disproportionation. This involves the decomposition of the parent intermetallic compound into more stable binary phases. For LaNi-based alloys, this typically results in the formation of a stable lanthanum hydride (LaHₓ) and nickel precipitates. researchgate.net
The reaction can be generalized as: LaNi₄ + (x/2)H₂ → LaHₓ + 4Ni
This process is highly detrimental as it is largely irreversible under normal operating conditions and leads to a permanent loss of reversible hydrogen storage capacity. The formation of Ni clusters has been confirmed through magnetic measurements on degraded LaNi₅ and LaNi₄.₇Al₀.₃ samples, which showed the presence of superparamagnetic Ni precipitates after 2000 cycles. researchgate.net For LaNi₄.₇Al₀.₃, this disproportionation accounted for a significant portion of the observed 13% degradation in storage capacity. researchgate.net Similarly, severely degraded LaNi₅ has been found to decompose into Ni clusters and La-Ni hydrides. researchgate.net
Table 2: Degradation and Disproportionation in LaNi-based Alloys After 2000 Cycles
| Alloy | Total H₂ Storage Capacity Degradation | Degradation Attributed to Disproportionation (Ni Precipitation) |
|---|---|---|
| LaNi₅ | 35% | 13% |
| LaNi₄.₇Al₀.₃ | 13% | 9% |
Comparison of the total degradation and the portion attributed to disproportionation for LaNi₅ and LaNi₄.₇Al₀.₃ after 2000 hydrogen absorption-desorption cycles. researchgate.net
Formation of Amorphous Phases
Intense and prolonged hydrogen cycling can lead to a loss of long-range crystalline order in the LaNi₄ structure, resulting in the formation of amorphous phases. This phenomenon, known as hydrogen-induced amorphization (HIA), is driven by the accumulation of a high density of lattice defects, which destabilizes the crystal structure. unige.ch
The transition from a crystalline to an amorphous state can significantly alter the hydrogen storage characteristics. While amorphization often leads to a decrease in the reversible hydrogen capacity and a sloping of the pressure plateau, some studies have shown that it can, in some cases, enhance capacity. For example, the LaMgNi₄ phase in a two-phase alloy was found to undergo reversible HIA, and in its amorphous state, it exhibited a higher hydrogen storage capacity than its crystalline counterpart. nist.gov Studies on LaNi₂.₂₈ have also detailed the process of HIA during hydrogenation. For LaNi₅-based hydrides, it has been noted that after extensive cycling (e.g., 10,000 cycles), the material can become either amorphous or microcrystalline. researchgate.net This loss of crystallinity is a key factor in the long-term degradation of the alloy.
Extrinsic Degradation Mechanisms: Impurity Effects and Poisoning
Extrinsic degradation is caused by the interaction of the LaNi₄ alloy with impurities present in the hydrogen gas stream. These impurities can block the active sites on the material's surface, preventing the dissociation of H₂ molecules and their subsequent absorption.
Influence of Carbon Monoxide (CO) and Carbon Dioxide (CO₂)
Carbon monoxide (CO) is a particularly potent poison for LaNi₄ and related alloys. It strongly chemisorbs onto the catalytically active nickel sites on the surface of the alloy. researchgate.net This forms a stable, passivating layer that acts as a barrier to hydrogen absorption, effectively deactivating the material. Even in parts-per-million (ppm) concentrations, CO can lead to a rapid decline in both the rate of hydrogen absorption and the total storage capacity. bohrium.com
The severity of CO poisoning is, however, temperature-dependent. Studies on LaNi₄.₃Al₀.₇ have shown that at lower temperatures (e.g., 343 K), the hydrogen storage capacity is almost completely lost when exposed to CO impurities. In contrast, at higher temperatures (≥ 363 K), the material shows a greater tolerance. While an initial sharp decrease in capacity is observed, it tends to stabilize upon further cycling, suggesting a thermally activated surface process that mitigates the poisoning effect to some extent. researchgate.netresearchgate.net
Table 3: Effect of Temperature on CO Poisoning of LaNi₄.₃Al₀.₇
| Temperature (K) | Observed Effect of CO Impurities on H₂ Capacity |
|---|---|
| 343 | Complete loss of hydrogen absorbing ability. |
| ≥ 363 | Initial sharp decrease, followed by stabilization of capacity. |
Temperature dependence of the poisoning effect of CO on the hydrogen storage capacity of LaNi₄.₃Al₀.₇. researchgate.net
Carbon dioxide (CO₂) can also have a detrimental effect, although it is generally considered a less severe poison than CO for LaNi-type alloys. The interaction with CO₂ can lead to the formation of surface oxides (like La₂O₃) and carbonates, which can passivate the surface. At high temperatures, CO₂ can also react with hydrogen on the alloy surface in a methanation reaction, though this is more relevant to catalysis than to hydrogen storage degradation. The primary poisoning effect remains the blockage of active surface sites required for hydrogen dissociation.
Surface Deactivation Mechanisms (e.g., Chemisorption on Nickel)
The surface of Lanthanum-Nickel alloys plays a crucial role in the hydrogen absorption process, with nickel (Ni) atoms acting as catalytic sites for the dissociation of molecular hydrogen (H₂) into atomic hydrogen (H). The degradation process is often initiated by the deactivation of these active sites through the chemisorption of impurity gases. bohrium.com
Impurities commonly found in hydrogen gas streams, such as carbon monoxide (CO), can preferentially adsorb onto the nickel sites on the alloy surface. This process, known as chemisorption, involves the formation of a chemical bond between the impurity molecule and the nickel atom. The strength of this bond is often greater than that of the nickel-hydrogen bond, leading to the effective blocking of these active sites. Consequently, the dissociation of hydrogen molecules is hindered, resulting in a significant decrease in the rate of hydrogen absorption.
The deactivation process can be summarized as follows:
Competitive Adsorption: Impurity molecules compete with hydrogen molecules for active sites on the nickel surface.
Strong Chemisorption: Impurities like CO form strong chemical bonds with nickel, effectively poisoning the catalytic sites.
Reduced Hydrogen Dissociation: The blockage of active sites leads to a lower rate of H₂ dissociation, which is a critical step in the hydrogen absorption process.
Formation of Surface Oxides/Hydroxides
In the presence of oxygen (O₂) or water (H₂O) impurities, the surface of Lanthanum-Nickel alloys undergoes chemical changes that lead to the formation of a passivating layer of oxides and hydroxides. Lanthanum (La) is a highly reactive element with a strong affinity for oxygen. This reactivity drives the segregation of lanthanum to the surface of the alloy, where it reacts with oxygen-containing impurities.
The primary products of this surface reaction are lanthanum oxide (La₂O₃) and lanthanum hydroxide (B78521) (La(OH)₃). researchgate.net The formation of this surface layer has a dual effect. On one hand, it can act as a protective barrier, preventing further oxidation of the bulk material. However, this layer also impedes the transport of hydrogen atoms from the surface to the bulk of the alloy, thereby reducing the hydrogen storage capacity and slowing down the absorption/desorption kinetics.
The process of surface oxide and hydroxide formation can be described by the following reactions:
2 La + 3/2 O₂ → La₂O₃
La + 3 H₂O → La(OH)₃ + 3/2 H₂
Impact of Water (H₂O) Impurities
Water vapor is a particularly detrimental impurity for Lanthanum-Nickel alloys. As mentioned in the previous section, water reacts with the lanthanum on the surface to form stable lanthanum hydroxide (La(OH)₃). researchgate.net This process is a significant contributor to the degradation of the alloy's hydrogen storage properties.
The impact of water impurities can be multifaceted:
Irreversible Lanthanum Consumption: The formation of La(OH)₃ is an irreversible process under normal operating conditions. This leads to a continuous consumption of lanthanum from the LaNi₄ alloy, disrupting its stoichiometry and crystal structure.
Passivation Layer Formation: The La(OH)₃ layer acts as a barrier to hydrogen diffusion, similar to the oxide layer. This passivation of the surface significantly reduces the rate at which hydrogen can be absorbed and desorbed.
Particle Decrepitation: The reaction with water can also contribute to the mechanical breakdown of the alloy particles, a process known as decrepitation. This can lead to the generation of fine particles, which can impede gas flow in a hydrogen storage tank and also expose fresh, reactive surfaces to further contamination.
The presence of even trace amounts of water vapor in the hydrogen gas can lead to a gradual but steady decline in the performance of the LaNi₄ alloy over repeated absorption-desorption cycles.
Strategies for Mitigating Impurity Effects
To enhance the long-term stability and performance of Lanthanum-Nickel alloys in the presence of impurities, several mitigation strategies have been developed. These strategies primarily focus on modifying the surface of the alloy to improve its resistance to poisoning and passivation.
Elemental Substitution:
One of the most effective strategies is the partial substitution of nickel with other elements, such as aluminum (Al). The introduction of aluminum into the LaNi₄ structure has been shown to significantly improve the alloy's resistance to degradation. For instance, the hydrogen storage capacity of LaNi₅ was observed to degrade by 35% after 2000 cycles, whereas the degradation for LaNi₄.₇Al₀.₃ under the same conditions was only 13%.
The beneficial effects of aluminum substitution are attributed to several factors:
Formation of a Stable Oxide Layer: Aluminum can form a thin, stable, and protective aluminum oxide (Al₂O₃) layer on the surface. This layer is less permeable to impurities than the lanthanum oxide/hydroxide layer, thus providing better protection for the bulk alloy.
Modification of Electronic Properties: The presence of aluminum can alter the electronic structure of the nickel atoms, making them less susceptible to poisoning by impurities like CO.
Improved Structural Stability: Aluminum substitution can also enhance the intrinsic structural stability of the alloy, making it more resistant to phase disproportionation and decrepitation.
The following table summarizes the effect of Al substitution on the degradation of LaNi-based alloys.
| Alloy Composition | Number of Cycles | Hydrogen Storage Capacity Degradation (%) |
| LaNi₅ | 2000 | 35 |
| LaNi₄.₇Al₀.₃ | 2000 | 13 |
Surface Modification:
Another approach to mitigate impurity effects is to directly modify the surface of the alloy. One promising technique is fluorination , which involves treating the alloy with a fluorine-containing gas. This process creates a thin, protective fluoride (B91410) layer on the surface. This fluoride layer has been shown to be highly effective in preventing the adsorption of poisoning species like CO and in inhibiting the formation of oxides and hydroxides.
Other Protective Coatings:
The application of thin, protective coatings of other materials onto the surface of the LaNi₄ particles is also being explored. These coatings can act as a physical barrier, preventing direct contact between the alloy and impurities in the hydrogen gas. Materials such as polymers and other metal oxides are being investigated for this purpose. The ideal coating should be permeable to hydrogen but impermeable to larger impurity molecules.
Computational Modeling and Theoretical Investigations
Electronic Structure Calculations
Electronic structure calculations are pivotal in elucidating the intrinsic properties of LaNi4, such as its chemical bonding, stability, and interaction with hydrogen.
Density Functional Theory (DFT) has been extensively employed to investigate the electronic and structural properties of lanthanum-nickel systems. The generalized gradient approximation (GGA) is a common functional used for the exchange-correlation energy in these calculations. sci-hub.seresearchgate.net First-principles calculations based on DFT allow for a quantum mechanical treatment of the material, providing a fundamental understanding of properties like relative stability, chemical bonding, and phase transitions. researchgate.net For instance, the full-potential linearized augmented plane wave (FLAPW) method within DFT has been successfully used to study related LaNi5-xAlx compounds. sci-hub.se These computational approaches enable the optimization of crystal structures and the calculation of total energies, which are crucial for determining the most stable configurations of the material and its hydrides. researchgate.netpku.edu.cn
The density of states (DOS) provides essential information about the distribution of electronic states at different energy levels and is a key concept for understanding the physical properties of materials. lbl.govlibretexts.orgnorthwestern.edu In lanthanum-nickel alloys, the DOS is characterized by a significant contribution from the nickel d-bands near the Fermi level (EF). sci-hub.seresearchgate.net Upon hydrogenation, the lattice expands, which can lead to a narrowing of the Ni-d band. sci-hub.se The addition of hydrogen introduces new electronic states, typically at lower energy levels, corresponding to metal-hydrogen bonding. researchgate.net The total DOS at the Fermi level is an important indicator of the stability of the hydride phase; an increase in the total DOS at EF can suggest that the compound becomes less stable. sci-hub.se
Table 1: Calculated Density of States (DOS) at the Fermi Level (EF) for a Related La-Ni-Al-H System This table is illustrative and based on findings for a similar compound, LaNi4.5Al0.5Hy, to demonstrate the typical effects of hydrogenation on the electronic structure.
| Compound | Hydrogen Content (y) | Total DOS at EF (states/eV-f.u.) |
|---|---|---|
| LaNi4.5Al0.5Hy | 5.0 | 14.77 |
| LaNi4.5Al0.5Hy | 6.0 | 15.58 |
Data sourced from similar compound studies. sci-hub.se
Theoretical calculations have been instrumental in characterizing the nature of chemical bonding within the LaNi4 hydride. The interaction between nickel and hydrogen is found to be a significant factor in the stability of the hydride. sci-hub.se Upon hydrogen absorption, strong chemical bonds are formed between the metal atoms and hydrogen. researchgate.net Specifically, a covalent interaction between nickel and hydrogen is observed. sci-hub.se Charge density analysis reveals that the electron cloud of the hydrogen atom is primarily dispersed in the direction of the Ni-H bond, indicating a strong covalent character. sci-hub.se The strength of the metal-hydrogen bond generally follows the trend of Ni-H being the strongest, followed by other potential substitutional elements, and then La-H being the weakest. sci-hub.se This strong Ni-H interaction is crucial for the stability of the formed hydride.
A critical aspect of understanding hydrogen storage in LaNi4 is identifying the preferential interstitial sites for hydrogen atoms. First-principles calculations can predict which crystallographic sites hydrogen atoms are most likely to occupy. sci-hub.setandfonline.com In the hexagonal CaCu5-type structure of related LaNi5 compounds, several potential interstitial sites exist, such as 3f, 4h, 6m, 12o, and 12n. sci-hub.setandfonline.com Theoretical studies on substituted LaNi5 alloys have shown that hydrogen atoms tend to prefer sites like 6m, 12o, and 12n, while other sites like 4h may not be occupied. sci-hub.se The stability of hydrogen in these sites is determined by calculating the solution energy or formation energy. tandfonline.com The site with the lowest formation energy corresponds to the most stable position for the hydrogen atom. These predictions are vital for understanding the maximum hydrogen storage capacity and the structural changes that occur upon hydrogenation.
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic models are employed to describe the macroscopic behavior of hydrogen absorption and desorption, such as the pressure-composition-temperature (PCT) isotherms and the rates of these processes.
Statistical physics provides a powerful framework for modeling the hydrogen sorption isotherms in lanthanum-nickel alloys. researchgate.netnih.govmdpi.comresearchgate.netproquest.com These models are developed using the grand canonical ensemble, which considers the exchange of particles (hydrogen atoms) between the gaseous phase and the solid absorbent. nih.govmdpi.com The theoretical expressions derived from these models can be fitted to experimental PCT data to extract key physicochemical parameters. researchgate.netnih.govresearchgate.netproquest.com
These parameters often include:
The number of hydrogen atoms per site (n): This parameter describes how many hydrogen atoms can be accommodated at a specific type of interstitial site. researchgate.netnih.govmdpi.comproquest.com
The density of receptor sites (Nm): This represents the total number of available interstitial sites for hydrogen occupation per unit mass of the alloy. researchgate.netnih.govresearchgate.net
Energetic parameters (P): These parameters are related to the energies of absorption and desorption, reflecting the strength of the interaction between hydrogen and the host material. researchgate.netnih.govproquest.com
By analyzing these parameters, it is possible to interpret the microscopic mechanisms of hydrogen storage, including the existence of different types of receptor sites corresponding to the α and β hydride phases. nih.govmdpi.com The models can also be used to calculate important thermodynamic functions that govern the absorption and desorption processes, such as internal energy, Gibbs free energy, and entropy. nih.govproquest.com
Table 2: Parameters from a Statistical Physics Model for a Substituted LaNi4 Alloy This table presents typical parameters obtained by fitting experimental isotherms of a related compound (LaNi4.4Al0.3Fe0.3) to a statistical physics model, illustrating the insights gained from this approach.
| Parameter | Phase | Description |
|---|---|---|
| nα, nβ | α, β | Number of hydrogen atoms per site |
| Nmα, Nmβ | α, β | Density of receptor sites |
| Pα, Pβ | α, β | Energetic parameters (related to half-saturation pressures) |
Data concept from studies on similar compounds. nih.gov
Statistical Physics Models for Isotherms and Phase Transitions
Determination of Receptor Site Densities (Nα, Nβ)
In the theoretical modeling of hydrogen absorption in Lanthanum-Nickel alloys, the concept of different receptor sites for hydrogen atoms is crucial. These sites are categorized based on their crystallographic environment and energy levels. Typically, two main types of sites, denoted as α and β, are considered, corresponding to the solid solution phase and the hydride phase, respectively. The densities of these receptor sites, Nα and Nβ, represent the total number of available locations for hydrogen atoms in each phase.
Statistical physics models are commonly employed to determine these densities by fitting theoretical isotherms to experimental pressure-composition-temperature (P-C-T) data. For instance, in a study on LaNi4.75Pb0.25, the receptor site densities were found to increase with temperature. This phenomenon is likely attributed to the decrepitation of the material during hydrogen cycling, which creates new available sites for hydrogen absorption through the expansion of the crystal lattice.
A numerical model applied to LaNi4.4Fe0.3Al0.3 also revealed that the values of Nα increase while Nβ decrease during the absorption process, with the reverse occurring during desorption. This behavior is linked to thermal agitation and the specific nature of the hydrogen sorption reactions. The decrepitation phenomenon, or the breaking down of particles into smaller ones, is also suggested as a reason for the increase in both Nα and Nβ after desorption, as it introduces a significant number of new sites for subsequent hydrogen insertion.
The following interactive table presents representative data on receptor site densities for a related La-Ni alloy, illustrating the typical values obtained through modeling.
Quantification of Hydrogen Atoms per Site (nα, nβ)
The number of hydrogen atoms that can be accommodated per receptor site, denoted as nα and nβ for the α and β sites respectively, is another critical parameter derived from theoretical models. This parameter provides insight into the stoichiometry of the hydrogen absorption reaction at a microscopic level. The values of nα and nβ are determined by fitting the model's equations to experimental P-C-T isotherms.
Studies on substituted LaNi4 alloys have shown that nα and nβ can vary with temperature. For example, in LaNi4.4Fe0.3Al0.3, both nα and nβ were observed to decrease as the temperature increased. This is attributed to the exothermic nature of the absorption reaction; the release of heat hinders the penetration of hydrogen atoms, effectively reducing the capacity of the sites. In this specific alloy, nα was found to range from 5 to 3, while nβ ranged from 2 to 1, indicating that the type 1 insertion sites are larger and have a higher hydrogen uptake capacity than the type 2 sites.
Similarly, for LaNi4.75Pb0.25, the parameter nβ, which corresponds to the hydride phase, was significantly larger than nα, suggesting that the β phase sites are more capacious. The temperature sensitivity of these parameters also varies with the specific alloy composition.
The following interactive table provides illustrative values for the number of hydrogen atoms per site for a related La-Ni compound.
Energy Parameter Analysis (Pα, Pβ, ΔEα, ΔEβ)
The energetic aspects of hydrogen absorption are described by parameters such as the pressures at half-saturation (Pα and Pβ) and the absorption energies (ΔEα and ΔEβ) for each type of site. These parameters are fundamental to understanding the thermodynamics of the hydrogen storage process and are also derived from fitting theoretical models to experimental data.
The half-saturation pressures, Pα and Pβ, are related to the binding energy of hydrogen to the respective sites. In the context of statistical physics models, these pressures are defined by the equations:
where k_B is the Boltzmann constant, T is the temperature, Z_g is the partition function of a gaseous hydrogen molecule, and and are the binding energies of hydrogen on the α and β sites, respectively.
The absorption energies, ΔEα and ΔEβ, represent the energy released or absorbed when a hydrogen atom occupies a site in the α or β phase. For LaNi4.4Fe0.3Al0.3, it was found that the absorption and desorption energies increase with temperature. The internal energy of the system during absorption and desorption has been reported to be in the range of 138 to 181 kJ/mol for absorption and 140 to 179 kJ/mol for desorption in this alloy.
The following interactive table presents representative energy parameter data for a related La-Ni alloy.
Numerical Models for Coupled Heat and Mass Transfer
The performance of a metal hydride bed for hydrogen storage is strongly influenced by the coupled processes of heat and mass transfer. Numerical models are essential for simulating these complex interactions and for the design and optimization of metal hydride reactors.
Application of Finite Element Methods (e.g., COMSOL Multiphysics)
The finite element method (FEM) is a powerful numerical technique for solving systems of partial differential equations that describe the behavior of metal hydride beds. Software packages like COMSOL Multiphysics are widely used to implement these models. A typical two-dimensional model for a LaNi-based hydride bed consists of an energy balance, a mass balance, and a momentum balance. These equations are solved numerically to predict the temperature and pressure profiles within the reactor during hydrogen absorption and desorption.
Thermo-fluid Dynamics Modeling of Hydride Beds
Thermo-fluid dynamics modeling provides a comprehensive framework for analyzing the coupled transport phenomena in a metal hydride bed. These models typically include equations for:
Energy Balance: Accounts for heat generation due to the exothermic absorption reaction, heat conduction through the porous bed, and heat exchange with the surroundings.
Mass Balance: Describes the conservation of hydrogen gas as it flows through the bed and is consumed by the reaction.
Momentum Balance: Often simplified to Darcy's law, which relates the gas velocity to the pressure gradient and the permeability of the porous medium.
A two-dimensional mathematical model for a LaNi4.8Al0.2 hydride bed, for instance, was developed and solved using COMSOL Multiphysics to simulate both hydrogen absorption and desorption. The model was used to investigate the influence of the reactor's thermal properties on its performance. Such models are invaluable for designing efficient heat exchange systems, which are critical for managing the heat generated during absorption and supplying the heat required for desorption.
Kinetic Rate Equation Derivations and Model Development
The rate at which hydrogen is absorbed or desorbed by the metal hydride is described by kinetic rate equations. The development of accurate kinetic models is essential for predicting the dynamic behavior of a hydrogen storage system.
Transport of hydrogen gas from the bulk to the surface of the metal hydride particles.
Chemisorption of hydrogen molecules on the surface.
Dissociation of hydrogen molecules into atoms.
Penetration of hydrogen atoms from the surface into the bulk.
Diffusion of hydrogen atoms through the metal lattice.
Nucleation and growth of the hydride phase.
Surface-penetration-controlled models: Assume that the rate is limited by the movement of hydrogen atoms from the surface into the bulk.
Diffusion-controlled models: Assume that the diffusion of hydrogen atoms through the hydride layer is the slowest step.
Reaction-controlled models: Assume that the chemical reaction at the interface between the α and β phases is rate-limiting.
For instance, a study on LaNi4.9Al0.1 slurries found that the absorption process could be described by a rate equation where the rate is proportional to the difference between the bulk hydrogen concentration and the equilibrium concentration, suggesting a surface process as the rate-determining step. In contrast, the desorption process was better described by a shrinking core model, where the phase transformation at the α/β boundary is rate-limiting.
The development of a kinetic model often involves deriving a mathematical expression for the reaction rate based on the assumed mechanism and then fitting this expression to experimental kinetic data to determine the rate constants and activation energies. These kinetic equations are then incorporated into the larger thermo-fluid dynamics models of the hydride bed to provide a complete description of the system's behavior.
Prediction of Hydrogen Storage Performance and Optimization
Computational modeling plays a pivotal role in predicting and optimizing the hydrogen storage characteristics of Lanthanum-nickel alloys. Through various theoretical approaches, researchers can simulate the hydrogen absorption and desorption processes, providing insights that guide the design of materials with enhanced performance.
One prominent approach involves the use of numerical models based on the formalism of statistical physics. These models are adept at analyzing the physicochemical characteristics of hydrogen absorption-desorption isotherms (Pressure-Composition-Temperature, P-C-T curves). By fitting experimental P-C-T data to the mathematical equations of the model, key parameters that describe the hydrogen storage behavior can be determined. These parameters include the number of hydrogen atoms per site (n), the densities of receptor sites (Nₘ), and energetic parameters (P) related to the interaction energies. core.ac.ukpku.edu.cnresearchgate.net This methodology allows for a deep understanding of how substitutions in the LaNi₅ structure, such as forming LaNi₄.₄Fe₀.₃Al₀.₃, influence the hydrogen storage behavior at different temperatures. core.ac.ukpku.edu.cnresearchgate.net
For instance, in a study on LaNi₄.₄Al₀.₃Fe₀.₃, a numerical model was used to analyze the P-C-T isotherms. The model incorporates parameters representing the number of hydrogen atoms per site for different phases (nα and nβ), the densities of these receptor sites (Nmα and Nmβ), and energetic parameters (Pα and Pβ). core.ac.ukpku.edu.cn The analysis revealed that the number of hydrogen atoms that can be accommodated per site decreases as the temperature rises, a phenomenon attributed to the difference in absorption and desorption energies between different types of interstitial sites. researchgate.net
Another key aspect of computational modeling is the optimization of the physical parameters of the metal hydride system for enhanced performance. For example, in a study focusing on a metal hydride tank using LaNi₄.₂₅Al₀.₇₅, a validated physical model was employed to simulate the absorption and desorption processes. researchgate.net This model helped in identifying the optimal initial conditions to meet target hydrogen absorption and desorption rates. The study found that hydrogen absorption performance is enhanced by increasing the initial porosity and decreasing the initial particle radius, temperature, and initial hydrogen concentration. researchgate.net Conversely, the desorption performance was mainly influenced by the initial hydrogen concentration. researchgate.net
The table below summarizes the impact of various initial parameters on the hydrogen absorption performance of LaNi₄.₂₅Al₀.₇₅ as determined by computational modeling. researchgate.net
| Parameter | Effect on H₂ Absorption | Order of Impact |
| Initial Particle Radius (rₚ,₀) | Decreasing enhances performance | 1 |
| Initial Temperature (T₀) | Decreasing enhances performance | 2 |
| Initial H/M Concentration (H/M₀) | Decreasing enhances performance | 3 |
| Initial Porosity (ε₀) | Increasing enhances performance | 4 |
By combining these computational techniques, researchers can create a comprehensive picture of the hydrogen storage process in Lanthanum-nickel alloys, from the macroscopic behavior of a storage tank down to the electronic interactions at the atomic level. This predictive capability is invaluable for optimizing existing materials and designing new alloys with superior hydrogen storage capacities, kinetics, and cycling stability.
Theoretical Studies on Hydrogen Isotope Effects (H, D, T)
Theoretical studies on the effects of hydrogen isotopes (protium-H, deuterium-D, and tritium-T) are crucial for applications such as tritium (B154650) storage and handling in fusion reactors, as well as for understanding the fundamental physics of isotope separation in metal hydrides. Computational models and first-principles calculations have been employed to investigate the differences in the thermodynamic and kinetic properties of La-Ni hydrides when interacting with different hydrogen isotopes.
The primary isotope effect observed in metal-hydrogen systems is the difference in the equilibrium pressures of their respective hydrides. Generally, for a given temperature, the plateau pressure for hydride formation increases from the lightest to the heaviest isotope (P(H₂) < P(D₂) < P(T₂)). This is known as the normal isotope effect. Theoretical models can predict these differences by considering the zero-point energies of the hydrogen isotopes in the gas phase and in the interstitial sites of the metal lattice.
A study combining experiments and first-principles calculations on LaNi₅₋ₓAlₓ alloys investigated their potential as tritium-storage materials. researchgate.net The research demonstrated that it is feasible to predict the pressure-composition-temperature (P-C-T) curves for tritium (ln(Pₜ/P₀)) based on the good agreement between predicted and experimental data for protium (B1232500) (ln(Pₕ/P₀)) and deuterium (B1214612) (ln(Pᴅ/P₀)). researchgate.net This predictive capability is highly valuable for designing and evaluating materials for tritium storage without the need for extensive handling of radioactive tritium. The study also highlighted that the enthalpy of hydride formation (ΔH) is a key parameter that can be pre-computed to efficiently design alloys for hydrogen, deuterium, or tritium storage. researchgate.net
The table below illustrates the general trend of equilibrium pressures for the isotopes of hydrogen with LaNi-based alloys.
| Isotope | Chemical Symbol | General Equilibrium Pressure Trend |
| Protium | H | P(H₂) |
| Deuterium | D | P(D₂) > P(H₂) |
| Tritium | T | P(T₃) > P(D₂) |
Furthermore, theoretical investigations delve into the kinetic isotope effect, which relates to the different diffusion rates of the isotopes within the metal lattice. Due to its lower mass, protium is expected to diffuse faster than deuterium and tritium. First-principles calculations can be used to determine the activation energies for hydrogen hopping between different interstitial sites in the LaNi₅ crystal structure. researchgate.net These calculations have been used to analyze the potential energy map for hydrogen, identifying the hopping paths and their associated energy barriers, which are fundamental to understanding the diffusion mechanism and its isotopic dependence. researchgate.net
Magnetic field effects on hydrogen isotope separation have also been explored theoretically and experimentally. For the paramagnetic LaNi₅, the deuterium concentration in the gas phase after absorption reactions was found to be independent of an applied magnetic field. researchgate.net However, for ferromagnetic materials, a magnetic field can influence the equilibrium pressure and thus the isotope separation factor. researchgate.net
Material Design and Optimization Strategies Through Compositional and Surface Modifications
Elemental Substitution Strategies
A primary approach to optimizing LaNi₅ is the partial substitution of Lanthanum (La) or Nickel (Ni) with other elements. This technique modifies the crystal lattice and electronic structure of the parent alloy, leading to improved hydrogen storage performance.
Partial substitution of nickel in the LaNi₅ crystal lattice has been extensively studied to enhance the material's performance for hydrogen storage applications. researchgate.netustb.edu.cn Elements such as aluminum (Al), iron (Fe), tin (Sn), manganese (Mn), cobalt (Co), and copper (Cu) are common substitutes that can significantly alter the alloy's properties. researchgate.net The introduction of these elements can lead to changes in the unit cell volume, which in turn affects the thermodynamic stability of the resulting hydride. researchgate.netresearchgate.net For instance, substituting Ni with elements that have a larger atomic radius generally increases the cell volume, leading to a decrease in the plateau pressure of hydrogen absorption and desorption. researchgate.net
The choice of the substituting element and its concentration allows for the fine-tuning of the alloy's characteristics to meet the requirements of specific applications. For example, cobalt, aluminum, and manganese are known to increase the cell volume and decrease the volume expansion that occurs upon hydriding. semanticscholar.org Tin is another widely used substitute that has a positive effect on the hydrogen storage properties of LaNi₅. researchgate.netsemanticscholar.org Research has shown that even small additions of tin can improve the system's resistance to extended thermal cycling. Similarly, the substitution of Ni with Al can dramatically lower the decomposition pressure without negatively impacting the kinetics or hydrogen-carrying capacity. ustb.edu.cn
In addition to substituting nickel, the partial replacement of lanthanum with other elements such as cerium (Ce) and gallium (Ga) has been explored to modify the hydrogen storage properties of LaNi₅. Substituting La with Ce can decrease the stability of the hydride. researchgate.net Experimental studies on the combined substitution of La with Ce and Ga have shown improvements in both the kinetics and the mass of stored hydrogen by more than 30%. mdpi.com This doping also resulted in enhanced cyclability and a reduction in hysteresis by over 28%. mdpi.com These substitutions at the 'A' site of the AB₅ structure influence the alloy's interaction with hydrogen, affecting thermodynamic and kinetic parameters.
Elemental substitutions in LaNi₅ have a profound effect on the kinetics of hydrogen absorption and desorption. The activation process, which involves the initial exposure of the alloy to hydrogen to enable subsequent rapid absorption, is also influenced. For instance, LaNi₅-xAlx alloys exhibit excellent activation and kinetics properties. researchgate.net However, the hydrogen absorbing velocity of these alloys tends to decrease as the aluminum content (x) increases. researchgate.net In contrast, the substitution of Ni with Co has been shown to increase the hydrogen absorption rate. researchgate.net
The mechanism of activation often involves the creation of a high density of defects, such as dislocations and planar defects, which enhance hydrogen diffusion. semanticscholar.org Some substitutions can facilitate this process. For example, a small substitution of Ni by Sn can lead to an increase in hydrogen absorption capacity even without an activation step. ias.ac.in However, a decrease in the hydrogen absorption rate was observed for the LaNi₄.₈Sn₀.₂ alloy, which was attributed to an increase in the crystalline unit cell volume. ias.ac.in
The following table summarizes the effect of various nickel substitutes on the hydrogen absorption/desorption kinetics of LaNi₅-based alloys.
| Substituting Element (M) in LaNi₅-xMx | Effect on Hydrogen Absorption/Desorption Kinetics |
| Aluminum (Al) | Excellent activation properties; hydrogen absorbing velocity decreases with increasing Al content. researchgate.net |
| Tin (Sn) | A small fraction of Sn substitution can increase hydrogen absorption capacity without activation, but may decrease the absorption rate. ias.ac.in |
| Cobalt (Co) | Hydrogen absorption rate increases with Co addition. researchgate.net |
| Iron (Fe) & Aluminum (Al) | Partial substitution of nickel with elements like Al and Fe has significant effects on the absorption and desorption kinetics of hydrogen. nih.gov |
A key motivation for elemental substitution in LaNi₅ is to modify its thermodynamic properties, particularly the stability of the metal hydride and the corresponding equilibrium plateau pressure. The stability of the hydride is directly related to the pressure at which hydrogen is absorbed and desorbed. Generally, an increase in the unit cell volume of the alloy leads to a more stable hydride and a lower plateau pressure.
Substituting nickel with elements like aluminum, iron, or cobalt results in a decrease in the plateau pressure. ustb.edu.cnresearchgate.net Specifically, the partial substitution of nickel by manganese leads to a significant decrease in the plateau pressure, proportional to the manganese content. For LaNi₅-xAlx alloys, as the aluminum content (x) increases, the equilibrium pressure decreases. researchgate.net Similarly, increasing the cobalt content in LaNi₅-xCox alloys leads to a lower hydrogen absorption/desorption plateau pressure and a more stable hydride phase. researchgate.net The substitution of nickel with tin also causes a significant decrease in the plateau pressure. semanticscholar.org
The following interactive table provides a summary of the impact of different substituting elements on the thermodynamic stability and plateau pressure of LaNi₅-based alloys.
| Substituting Element (M) in LaNi₅-xMx | Impact on Thermodynamic Stability | Impact on Plateau Pressure |
| Aluminum (Al) | Increased hydride stability. researchgate.net | Decreases with increasing Al content. researchgate.net |
| Iron (Fe) | Increased hydride stability. ustb.edu.cnresearchgate.net | Decreases with Fe substitution. researchgate.netustb.edu.cn |
| Tin (Sn) | Enhanced hydrogen storage properties. semanticscholar.org | Significant decrease. semanticscholar.org |
| Manganese (Mn) | Improved thermodynamic stability. researchgate.net | Decreases with increasing Mn content. researchgate.net |
| Cobalt (Co) | More stable hydride phase. researchgate.net | Decreases with increasing Co content. researchgate.net |
| Lead (Pb) | The absorption process is less energetic compared to pure LaNi₅. mdpi.com | Lower than pure LaNi₅. mdpi.com |
| Cerium (Ce) for La | Decreased hydride stability. researchgate.netustb.edu.cn | Increases with Ce addition. ustb.edu.cn |
The ability of a hydrogen storage material to maintain its capacity over numerous absorption and desorption cycles is crucial for practical applications. Elemental substitutions can significantly enhance the cycling stability and resistance to degradation of LaNi₅. Degradation can occur through mechanisms such as disproportionation, where the alloy separates into stable binary hydrides and nickel precipitates. researchgate.net
The substitution of nickel with aluminum has been shown to improve the cyclic stability of LaNi₅. researchgate.net For instance, the hydrogen storage capacity of LaNi₅ degraded by 35% after 2000 cycles, whereas for LaNi₄.₇Al₀.₃, the degradation was only 13% under the same conditions. researchgate.net This improvement is partly attributed to the suppression of the disproportionation reaction. researchgate.net Similarly, tin substitution is known to enhance the cycling stability of LaNi₅. ias.ac.in LaNi₄.₈Sn₀.₂ showed a capacity decrease of only 10% after 60 charge/discharge cycles. semanticscholar.org Cobalt is another element that, when substituted for nickel, contributes to better crystal structure, larger particle size, and higher cycle stability during long-term cycling. researchgate.net
The substitution of lanthanum can also impact cycling stability. Doping with cerium and gallium has been found to improve cyclability and the capacity to absorb and desorb hydrogen without significant degradation. mdpi.com
The table below summarizes the effects of various elemental substitutions on the cycling stability of LaNi₅-based alloys.
| Substituting Element | Impact on Cycling Stability and Degradation Resistance |
| Aluminum (Al) | Improves cyclic stability and resistance to degradation by suppressing disproportionation. researchgate.net |
| Tin (Sn) | Enhances cycling stability; LaNi₄.₈Sn₀.₂ showed only a 10% capacity decrease after 60 cycles. semanticscholar.org A Sn-containing alloy preserved 96% of its initial capacity after 1000 cycles, compared to 92% for LaNi₅. |
| Cobalt (Co) | Contributes to higher cycle stability during long-term cycling. researchgate.net |
| Lead (Pb) | Replacing Ni with other elements can improve the long-term stability of the hydride. mdpi.com |
| Cerium (Ce) & Gallium (Ga) for La | Improves cyclability and the ability to routinely absorb and desorb hydrogen without causing degradation. mdpi.com |
Impact of Substitutions on:
Surface Modification Techniques
Surface modification through the deposition of noble metals is a key strategy to enhance the performance of LaNi-based alloys, particularly for applications in hydrogen storage. Palladium (Pd) and gold (Au) are frequently used due to their unique catalytic properties. daneshyari.comarxiv.org Deposition techniques can include chemical deposition, mechanical grinding, and physical vapor deposition. daneshyari.com For instance, palladium nanoparticles can be deposited onto the alloy surface from a colloidal solution. This process introduces highly active catalytic sites on the material's surface.
The goal of this surface treatment is to create a composite material where the bulk alloy provides the storage capacity, while the noble metal surface layer facilitates the initial steps of the process, such as hydrogen gas dissociation. researchgate.net Gold nanoparticles, known for their catalytic activity in various chemical reactions, can also be deposited on support materials to create tailored catalytic sites. rsc.orgmdpi.com The size and distribution of these deposited nanoparticles are critical parameters that influence their effectiveness. rsc.org
The deposition of a noble metal like palladium has a profound impact on the activation and hydrogen absorption/desorption kinetics of LaNi-based alloys. Untreated alloys often form a passive oxide layer on their surface, which acts as a barrier to hydrogen absorption and necessitates an initial "activation" process. A palladium coating can significantly ease this activation, sometimes lowering the required pressure to sub-atmospheric levels at room temperature. researchgate.net
Palladium is highly effective at dissociating molecular hydrogen (H₂) into atomic hydrogen (H), which can then be more easily absorbed by the bulk alloy. daneshyari.com This catalytic function, often described by a "hydrogen spillover" mechanism, leads to superior absorption kinetics compared to uncoated materials. researchgate.net Studies on Pd-coated LaNi₄.₇Al₀.₃ and LaNi₄.₂₅Al₀.₇₅ have demonstrated significantly increased hydrogen absorption and desorption rates. daneshyari.comresearchgate.net Gold nanoparticles are also known to enhance catalytic activity and selectivity in various reactions, and their deposition can be tailored to improve the performance of the base material. rsc.orgnih.gov
| Alloy | Hydrogen Capacity (wt%) in Impure H₂ | Characteristic Absorption Rate (wt%/s) in Impure H₂ |
|---|---|---|
| LaNi₄.₂₅Al₀.₇₅ | ~1.04 | ~0.037 |
| F-0.5%Pd-LaNi₄.₂₅Al₀.₇₅ | 1.147 | 0.062 |
Processing-Induced Modifications
Annealing is a critical heat treatment process used in the manufacturing of intermetallic alloys to control their microstructure and properties. The primary purpose of annealing, specifically homogenization annealing, is to eliminate chemical segregation and structural inhomogeneities that arise during casting or solidification. icaa-conference.netllfurnace.com When an alloy is cast, the different elements can be unevenly distributed, forming dendritic structures and secondary phases. Homogenization involves heating the alloy to a high temperature, below its melting point, for a prolonged period, allowing diffusion to create a more uniform distribution of the constituent elements. llfurnace.com
For LaNi-based alloys, this process is essential for achieving a single-phase material with the desired crystal structure. ysxbcn.comnih.gov The heat treatment helps to dissolve unwanted secondary phases and reduce internal stresses and crystal defects like dislocations, which are introduced during processing. mdpi.comnih.gov The resulting homogenized structure typically exhibits more consistent and predictable properties. For example, a related compound, LaNi₄.₂₅Al₀.₇₅, was annealed at 1323 K (1050 °C) for 8 hours to ensure homogeneity and a single-phase CaCu₅-type hexagonal structure. ysxbcn.com This process leads to a refinement of the grain structure and ensures that the material performs optimally in its intended application. mdpi.com
Effect of Pulverization and Particle Size Control
The process of pulverization, or the decrepitation of bulk alloy into finer particles, is an inherent characteristic of Lanthanum-nickel alloys during hydrogen absorption and desorption cycles. This phenomenon is primarily driven by the significant internal stresses generated from the lattice expansion and contraction that occurs upon hydride formation and decomposition. Repeated cycling leads to the creation of new, unoxidized surfaces, which can initially enhance the kinetics of hydrogen absorption.
However, the continuous reduction in particle size can also lead to challenges such as particle agglomeration, reduced permeability of the hydrogen storage bed, and increased reactivity with impurities. Therefore, controlling particle size is a critical aspect of optimizing the performance and longevity of these materials.
Below is an interactive data table summarizing the effect of hydrogen cycling on the particle size of a LaNi4.25Al0.75 alloy.
| Parameter | After Initial Activation | After 1000 Cycles |
| Particle Size Distribution | 0.78–301 μm | 0.36–103 μm |
| Volume Mean Diameter | 34.81 μm | 11.34 μm |
This table illustrates the reduction in particle size and narrowing of the size distribution in a LaNi4.25Al0.75 alloy after 1000 hydrogen absorption/desorption cycles, as detailed in the cited research. Current time information in Kansas City, MO, US.
Controlling the initial particle size can also influence the activation properties of the alloy. Interestingly, for LaNi5, studies have shown that smaller particle sizes can lead to a longer incubation time for the first hydrogenation. mdpi.com This counterintuitive result suggests that for initial activation, an optimal particle size range may exist, rather than simply "smaller is better," possibly due to factors like surface oxidation on the larger surface area of fine powders. mdpi.com
Advanced synthesis techniques offer a pathway to predetermine the particle size of the final alloy, thereby avoiding the uncontrolled and often detrimental effects of grinding. A reduction-diffusion process, for example, can be used to produce nickel-lanthanum alloy particles where the final particle size is nearly identical to that of the initial nickel powder used. This allows for direct control over the particle size and distribution, producing strain-free particles suitable for hydrogen storage applications without the need for mechanical grinding.
Friction Stir Processing for Microstructure Refinement
Friction Stir Processing (FSP) is a solid-state surface modification technique that utilizes a non-consumable rotating tool to induce intense plastic deformation, mixing, and thermal exposure in a material. This process results in significant microstructure refinement, homogenization, and the elimination of casting defects like porosity. cas.cnscribd.com FSP is a derivative of Friction Stir Welding (FSW) and is employed to locally enhance the mechanical and physical properties of a component's surface layer. researchgate.net
The process involves plunging a specially designed rotating tool, consisting of a pin and a shoulder, into the surface of the material. The friction between the tool and the workpiece generates heat, softening the material without reaching its melting point. The tool's rotation and translation then stir this plasticized material, leading to a dynamically recrystallized, fine-grained microstructure in the processed zone. scribd.com
While extensively studied for light alloys like aluminum and magnesium, as well as nickel-aluminum bronze, the application of FSP to Lanthanum-Nickel hydrogen storage alloys is an emerging area of interest for material optimization. cas.cnscribd.comresearchgate.net The primary benefit of FSP for these alloys would be the significant grain refinement, which could have several positive effects on their hydrogen storage properties.
Key Potential Effects of FSP on La-Ni Alloys:
Enhanced Kinetics: A refined grain structure dramatically increases the density of grain boundaries. Since grain boundaries can act as fast diffusion paths for hydrogen atoms, this could lead to significantly improved absorption and desorption kinetics.
Improved Activation: The severe plastic deformation during FSP can break up stable surface oxide layers that typically hinder the initial hydrogenation (activation) of the alloy. This could lead to easier and faster activation at lower temperatures and pressures.
Increased Resistance to Pulverization: By creating a more homogenous and fine-grained microstructure, FSP could potentially enhance the material's toughness and resistance to the internal stresses that cause pulverization during hydrogen cycling, thereby improving its long-term stability.
Research on other cast alloys has demonstrated that FSP can eliminate coarse dendritic structures and create a uniform distribution of secondary phases, leading to substantial improvements in mechanical properties such as strength and ductility. cas.cn Applying this principle to as-cast La-Ni alloys could resolve issues of elemental segregation and coarse microstructures, leading to more consistent and reliable hydrogen storage performance.
Catalytic Applications of Lanthanum Nickel Intermetallic Compounds
Heterogeneous Catalysis Fundamentals
In heterogeneous catalysis involving lanthanum-nickel compounds, the reaction occurs at the interface between the solid catalyst and the gaseous or liquid reactants. The catalyst's function is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. researchgate.net This is achieved through the specific active sites on the catalyst surface.
The active sites in lanthanum-nickel catalysts are primarily associated with nickel atoms on the surface. Nickel, a transition metal, has the ability to adsorb and dissociate reactant molecules, such as H₂ and CO₂. nih.gov However, the catalytic performance is not solely dependent on nickel. Lanthanum plays a crucial role as a promoter, significantly modifying the catalyst's properties.
Upon exposure to reaction conditions, particularly those involving oxygen-containing molecules like CO₂, the surface of LaNi₅ can undergo changes. The surface often reconstructs to form highly dispersed nickel particles on a lanthanum oxide (La₂O₃) matrix. acs.org This in-situ formation creates a highly active catalytic system.
The key roles of the components are:
Nickel (Ni) Sites: These are the primary centers for the dissociation of H₂ into atomic hydrogen and for the adsorption of unsaturated molecules like alkenes or carbon oxides. nih.govresearchgate.net
Lanthanum Oxide (La₂O₃) Sites: The presence of La₂O₃ introduces basic sites on the catalyst surface. These basic sites are particularly effective for adsorbing acidic molecules like CO₂. mdpi.com This enhanced adsorption of CO₂ on the support, in close proximity to the hydrogen-activating Ni sites, is a key factor in reactions like CO₂ methanation.
Interface Sites: The boundary between the Ni particles and the La₂O₃ support is also considered a critical location for catalytic activity. The synergy at this interface facilitates the interaction between species adsorbed on the different sites, for example, the reaction between adsorbed CO₂ on La₂O₃ and atomic hydrogen spilled over from the Ni sites.
The reaction mechanism, therefore, often involves a bifunctional pathway where different steps of the reaction occur on different types of sites. Lanthanum promotion enhances the dispersion of active nickel particles, preventing their agglomeration (sintering) at high temperatures and thus improving the catalyst's stability and lifespan. mdpi.com
A distinguishing feature of LaNi₅ and related intermetallic compounds is their ability to reversibly absorb large quantities of hydrogen, forming metal hydrides (e.g., LaNi₅H₆). wikipedia.org This property is not only central to hydrogen storage but also plays a direct role in catalytic hydrogenation reactions. acs.org The bulk of the catalyst can act as a reservoir for atomic hydrogen.
During a hydrogenation reaction, gaseous H₂ is dissociated on the nickel surface. A portion of this atomic hydrogen can be directly used for the surface reaction, while another portion can diffuse into the bulk of the LaNi₅ lattice to form the hydride phase. This stored hydrogen is mobile and can migrate back to the surface to participate in the reaction. osti.gov
This mechanism offers several advantages:
Constant Supply of Active Hydrogen: The hydride phase ensures a consistent and high concentration of reactive atomic hydrogen on the catalyst surface, which can be particularly beneficial under conditions where the supply of gaseous hydrogen is limited.
Enhanced Reaction Rates: Studies have shown that the rate of hydrogenation over a pre-hydrided LaNi₅Hn catalyst can be significantly greater than over the non-hydrided LaNi₅ alloy. osti.gov
Alternative Reaction Pathway: The catalytic cycle can proceed using hydrogen atoms from the bulk rather than directly from the gas phase. In some cases, the rate-determining step has been identified as the migration of hydrogen atoms from the bulk to the surface. osti.gov
This ability to form hydrides makes La-Ni compounds unique compared to traditional supported nickel catalysts, where hydrogen is only available via surface adsorption. nih.govacs.org
Specific Catalytic Reactions
The unique properties of lanthanum-nickel catalysts have been exploited in several important chemical reactions, primarily involving hydrogenation.
Lanthanum-nickel intermetallics are effective catalysts for the hydrogenation of unsaturated hydrocarbons. The mechanism leverages the catalyst's ability to both dissociate hydrogen gas and store it as a hydride.
In the hydrogenation of ethylene (B1197577) (C₂H₄), the LaNi₅Hn catalyst demonstrates much higher activity compared to its non-hydrided counterpart. osti.gov The reaction proceeds by utilizing the hydrogen atoms already absorbed within the metal hydride's bulk structure. This indicates that the hydride phase is a direct participant in the catalytic cycle. osti.govresearchgate.net Similarly, LaNi₅₋ₓAlₓHn metal hydrides have been used for the hydrogenation of cyclohexene (B86901) in slurry reactors. rug.nl The presence of lanthanum oxide on the surface may provide adsorption sites for cyclohexene, while the nickel sites are responsible for activating the hydrogen. rug.nl
The general steps for alkene hydrogenation on these catalysts can be summarized as:
Adsorption of the alkene (e.g., ethylene, cyclohexene) onto the catalyst surface.
Dissociation of H₂ on nickel sites and absorption into the bulk to form a hydride phase.
Migration of atomic hydrogen from the bulk to the surface.
Stepwise addition of two hydrogen atoms to the adsorbed alkene, forming the saturated alkane.
Desorption of the alkane product from the surface, regenerating the active site.
The conversion of CO₂ into methane (B114726) (CH₄), known as the Sabatier reaction (CO₂ + 4H₂ → CH₄ + 2H₂O), is a critical process for CO₂ utilization and renewable energy storage (Power-to-Gas). Nickel-based catalysts are widely studied for this reaction due to their high activity and lower cost compared to noble metals. The addition of lanthanum as a promoter significantly enhances the performance of nickel catalysts.
Lanthanum-promoted nickel catalysts exhibit high CO₂ conversion rates and excellent selectivity towards methane, often approaching 100%, especially at lower temperatures. The promoting effect of lanthanum is attributed to several factors:
Increased Basicity: La₂O₃ is a basic oxide that strengthens the adsorption of acidic CO₂ molecules on the catalyst surface.
Enhanced Ni Dispersion: Lanthanum helps to maintain small, highly dispersed nickel nanoparticles, which increases the number of available active sites. mdpi.com
Improved Stability: The strong interaction between Ni and the lanthanum-modified support prevents the sintering of Ni particles and can suppress carbon deposition, leading to a longer catalyst lifetime.
The table below presents typical performance data for lanthanum-promoted nickel catalysts in CO₂ methanation, illustrating their high efficiency.
| Catalyst | Temperature (°C) | CO₂ Conversion (%) | CH₄ Selectivity (%) |
|---|---|---|---|
| Ni/La-Al₂O₃ | 300 | ~70 | >99 |
| Ni/La-Al₂O₃ | 400 | ~90 | >99 |
| Ni/LaSi | 250 | 83 | 98 |
| Ni/LaSi | 300 | 95 | >99 |
Data compiled from representative studies on La-promoted Ni catalysts.
The catalytic performance in CO₂ methanation is highly sensitive to the catalyst's composition, including the ratio of lanthanum to nickel and the partial substitution of these elements with other metals.
La-Ni Stoichiometry: The amount of lanthanum promoter added to a nickel catalyst is a critical parameter. An optimal loading of La₂O₃ can maximize the benefits of increased basicity and improved Ni dispersion. For instance, studies on Ni/SiO₂ catalysts found that adding a certain amount of La₂O₃ resulted in the highest carbon conversion and H₂ yield, attributed to smaller Ni particle sizes and the creation of more oxygen vacancies. mdpi.com Insufficient lanthanum may not provide a significant promoting effect, while excessive amounts can cover the active nickel sites, leading to a decrease in activity.
Substitutions: Partially substituting either lanthanum or nickel in the LaNi₅ structure with other metals can further tune the catalytic properties.
Substitution for Ni: Replacing a fraction of nickel with metals like aluminum (Al) or germanium (Ge) can alter the electronic properties and the hydrogen absorption characteristics of the alloy. mdpi.com For instance, in LaNi₅₋ₓAlₓ, the substitution modifies the stability of the hydride, which in turn can influence the availability of hydrogen for catalytic reactions. rug.nl
Substitution for La: While less common for catalysis, substituting lanthanum with other rare earth elements like Cerium (Ce) can also impact performance. Cerium, with its own redox properties (Ce³⁺/Ce⁴⁺), can introduce additional functionalities, such as enhanced oxygen mobility, which is beneficial for reactions involving oxidation or reduction steps.
These modifications highlight the versatility of the lanthanum-nickel system, allowing for the fine-tuning of catalyst properties to optimize performance for specific reactions and conditions.
Carbon Dioxide (CO2) Methanation
Role of Metallic Nickel and Lanthanum Hydroxide (B78521) Phases
During catalytic processes such as CO2 methanation, LaNi5-based alloys undergo a phase separation, resulting in the formation of distinct metallic nickel (Ni), lanthanum oxide (La2O3), and lanthanum hydroxide (La(OH)3) phases. researchgate.netresearchgate.net Research indicates that these separated phases play different but cooperative roles in the catalytic cycle. Methane generation has been observed to continue even after this phase separation occurs. researchgate.net
The surface of the LaNi5 alloy becomes enriched with lanthanum oxide and lanthanum hydroxide. frontiersin.org This surface layer, while being a product of the reaction environment, is crucial for the catalytic process. It is understood to be permeable to hydrogen, allowing hydrogen molecules to reach the metallic nickel sites located underneath the surface layer. frontiersin.org At these accessible metallic nickel sites, the dissociation of hydrogen (H2) into atomic hydrogen (H) occurs, which is a critical step for hydrogenation reactions. frontiersin.org
The formation of lanthanum hydroxide at the surface and sub-surface is believed to contribute directly to the generation of methane. researchgate.net This suggests a bifunctional mechanism where the lanthanum hydroxide phase is involved in the activation of CO2 or intermediate species, while the metallic nickel phase is primarily responsible for providing the atomic hydrogen required for the hydrogenation steps. This synergistic interaction between the newly formed phases is essential for the sustained catalytic activity of the material.
Relationship between Hydrogen Solubility and Methane Generation Onset
A direct relationship has been established between the hydrogen storage capacity of lanthanum-nickel alloys and the timing of the onset of methane generation. researchgate.net The process of CO2 methanation over these alloys begins with a noticeable drop in H2 partial pressure, which corresponds to the uptake of hydrogen by the alloy. researchgate.net Methane production commences only after this initial period of hydrogen absorption. kit.edu
Comparative studies between different La-Ni alloys highlight this dependency. For instance, LaNi4.6Al0.4 has a significantly higher equilibrium hydrogen solubility than LaNi5 at similar hydrogen partial pressures. kit.edu Experiments demonstrate that this superior hydrogen solubility leads to a faster onset of methanation. In one study, methane generation began at approximately 70 minutes for LaNi4.6Al0.4, compared to 120 minutes for LaNi5 under the same conditions. kit.edu
The greater hydrogen solubility in the substituted alloy results in a higher amount of dissolved atomic hydrogen being available for the reaction. kit.edu This larger supply of atomic hydrogen, which can be released from the bulk of the alloy, directly facilitates the methanation reaction, thus shortening the time required for methane production to begin. kit.edu This evidence strongly suggests that the amount of hydrogen stored within the alloy dominates the timing of the onset of methane generation. researchgate.net
| Alloy | Relative Hydrogen Solubility | Methane Generation Onset Time |
| LaNi5 | Lower | ~120 minutes kit.edu |
| LaNi4.6Al0.4 | Higher | ~70 minutes kit.edu |
Electrocatalytic Applications
Anodic Catalysts in Direct Borohydride (B1222165) Fuel Cells
Lanthanum-nickel based hydrogen storage alloys have been investigated as potential anodic catalysts in Direct Borohydride Fuel Cells (DBFCs). researchgate.netjmst.org These materials are of interest as they offer an alternative to more expensive noble metal catalysts traditionally used in these applications. researchgate.net The primary function of the anode in a DBFC is to facilitate the borohydride oxidation reaction (BOR). LaNi5-type alloys, such as LaNi4.5Al0.5, have demonstrated catalytic activity for both the direct electrochemical oxidation of borohydride and its chemical hydrolysis. jmst.orgresearchgate.net
The performance of these alloy anodes is influenced by operating conditions. For example, increasing the operating temperature can improve the open-circuit potential and power density of a cell using a LaNi4.5Al0.5 anode. jmst.org However, higher temperatures can also accelerate the undesirable hydrolysis of borohydride, which leads to non-faradaic hydrogen evolution and reduces fuel utilization. jmst.org The concentration of the alkaline electrolyte, such as potassium hydroxide (KOH), also plays a role, with higher concentrations generally favoring better performance. jmst.org While bare La-Ni alloys show some activity, their performance is often limited, and surface modification is typically required to enhance their catalytic effectiveness for practical applications. researchgate.netnih.gov
Borohydride Oxidation Reaction (BOR) Mechanisms
BH₄⁻ + 8OH⁻ → BO₂⁻ + 6H₂O + 8e⁻ researchgate.net
On lanthanum-nickel alloy surfaces, the BOR involves multiple steps and pathways. nih.gov One significant competing reaction is the hydrolysis of borohydride, which produces hydrogen gas:
BH₄⁻ + 2H₂O → BO₂⁻ + 4H₂
Hydrogen Evolution and Oxidation Pathways
Once hydrogen is formed, it can be subsequently oxidized in the hydrogen oxidation reaction (HOR) to produce electrons and contribute to the cell's power output:
H₂ + 2OH⁻ → 2H₂O + 2e⁻
Impact of Surface Modification on Electrochemical Performance
The electrochemical performance of lanthanum-nickel alloy anodes in DBFCs can be significantly enhanced through surface modification. nih.gov Modifying the surface of these alloys with small amounts of noble metals has been a common strategy to improve catalytic activity and fuel utilization. researchgate.netnih.gov
These surface modifications influence not only the catalytic activity but also the hydrogen storage properties of the alloys. The presence of Au and Pd can lead to a reduction in the rates of alloy hydriding and de-hydriding. nih.gov The rationale for these improvements lies in the high catalytic activity of the noble metal deposits for the BOR and HOR pathways. nih.gov Another approach involves incorporating nickel hydroxide (Ni(OH)2) with a palladium catalyst, which enriches the local hydroxyl (OH⁻) concentration, facilitating the removal of adsorbed hydrogen intermediates and boosting BOR performance.
| Surface Modifier | Effect on La-Ni Alloy Anode |
| Platinum (Pt) | Increases BH4⁻ hydrolysis; rapidly oxidizes the resulting H2. nih.gov |
| Palladium (Pd) | Increases BH4⁻ hydrolysis; reduces alloy hydriding/de-hydriding rates. nih.gov |
| Gold (Au) | Increases discharge current density and fuel utilization. researchgate.netnih.gov |
Q & A
Q. What synthesis protocols are recommended for preparing phase-pure La-Ni (1/4) compounds, and how can reproducibility be ensured?
La-Ni (1:4) compounds, such as LaNi5, are typically synthesized via co-precipitation or solid-state reaction methods. For co-precipitation, stoichiometric amounts of lanthanum chloride (LaCl3) and nickel chloride (NiCl2) are dissolved in aqueous solution, followed by dropwise addition of oxalic acid under controlled pH and temperature (40–60°C) to form a precursor. The precipitate is calcined at 700–900°C for 2–4 hours to achieve crystallinity . Reproducibility requires strict control of calcination atmosphere (e.g., inert gas for oxidation-sensitive phases) and validation via X-ray diffraction (XRD) to confirm phase purity .
Q. Which characterization techniques are critical for verifying La-Ni (1/4) structural and compositional integrity?
- XRD : Identifies crystallographic phases and lattice parameters; Rietveld refinement resolves minor impurities .
- Thermogravimetric Analysis (TGA) : Monitors thermal stability and decomposition pathways during synthesis .
- Scanning Electron Microscopy (SEM) : Evaluates particle morphology and agglomeration tendencies .
- Energy-Dispersive X-ray Spectroscopy (EDS) : Confirms stoichiometric La:Ni ratios . Cross-validation with at least two techniques minimizes misinterpretation of phase data .
Q. How should researchers design experiments to assess catalytic performance in La-Ni oxide systems?
Standardized testing includes:
- Kinetic Studies : Measure hydrogen peroxide (H2O2) decomposition rates under controlled pH and temperature, using UV-Vis spectroscopy to track concentration changes .
- Surface Area Analysis : BET surface area measurements correlate catalytic activity with porosity .
- Control Experiments : Compare against pure La2O3 or NiO to isolate synergistic effects in bimetallic systems .
Advanced Research Questions
Q. How can contradictions in phase identification between XRD and electron microscopy data be resolved?
Discrepancies often arise from nanoscale amorphous regions or surface oxidation undetected by XRD. Use High-Resolution TEM (HR-TEM) to probe local crystallinity and Selected Area Electron Diffraction (SAED) to validate phase alignment. Pair with X-ray Photoelectron Spectroscopy (XPS) to identify surface oxidation states (e.g., Ni<sup>2+</sup> vs. Ni<sup>3+</sup>) that may skew bulk-phase interpretations .
Q. What methodological strategies optimize La-Ni (1/4) compounds for oxygen evolution reaction (OER) applications?
Advanced approaches include:
- In Situ Raman Spectroscopy : Tracks dynamic surface restructuring during OER, identifying active intermediates like NiOOH .
- DFT Calculations : Models adsorption energetics of OH<sup>−</sup> or O<sup>*</sup> intermediates on La-Ni oxysulfide surfaces to guide doping strategies .
- Accelerated Durability Testing : Cyclic voltammetry (1,000+ cycles) in alkaline media assesses stability, complemented by post-test XRD to detect phase segregation .
Q. How should researchers address inconsistencies in thermodynamic data for La-Ni systems?
Disagreements in solubility or phase diagrams (e.g., La-Ni vs. Cu-La systems) often stem from impurity tolerance or measurement techniques. Mitigate via:
- High-Purity Precursors : Use ≥99.99% metals to minimize contamination .
- Calorimetric Validation : Compare enthalpy of formation values from combustion calorimetry with theoretical predictions .
- Error Propagation Analysis : Quantify uncertainties in temperature (±1°C) and composition (±0.1 at.%) to refine phase boundaries .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing catalytic activity datasets?
- Linear Regression : Fits kinetic data to rate laws (e.g., first-order for H2O2 decomposition) .
- ANOVA : Identifies significant differences between catalyst batches or experimental conditions .
- Error Bars : Report standard deviations from ≥3 independent trials to ensure reliability .
Q. How can computational models enhance interpretation of experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
